Aspartame
Beschreibung
Flavoring agent sweeter than sugar, metabolized as phenylalanine and aspartic acid.
This compound is a small molecule drug with a maximum clinical trial phase of III.
Flavoring agent sweeter than sugar, metabolized as PHENYLALANINE and ASPARTIC ACID.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-21-14(20)11(7-9-5-3-2-4-6-9)16-13(19)10(15)8-12(17)18/h2-6,10-11H,7-8,15H2,1H3,(H,16,19)(H,17,18)/t10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOZJIPTCAWIRG-QWRGUYRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 | |
| Record name | ASPARTAME | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020107 | |
| Record name | Aspartame | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White, odourless, crystalline powder having a sweet taste. Approximately 200 times as sweet as sucrose, Colorless or white odorless solid; [HSDB] White powder; [Alfa Aesar MSDS], Solid | |
| Record name | ASPARTAME | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Aspartame | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20264 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Aspartame | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001894 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>44.1 [ug/mL] (The mean of the results at pH 7.4), The solubility of aspartame in water is dependent on pH and temperature, the maximum solubility is reached at pH 2.2 (20 mg/mL at 25 °C) and the minimum solubility at pH 5.2 (pHi) is 13.5 mg/mL at 25 °C., Slightly soluble in water and in ethanol, More soluble in acidic solutions and hot water; slightly soluble in alcohol; very slightly soluble in chloroform; practically insoluble in oils., Solubility in water in mg/mL at 25 °C: 18.2 at pH 3.72; 16.1 at pH 4.00, 15.2 at pH 4.05, 14.5 at pH 4.27, 13.8 at pH 4.78, 13.5 at pH 5.30, 13.7 at pH 5.70 and 14.2 at pH 6.00; in distilled water, 10.20 mg/mL at pH 7.00, In water, 1.0X10+4 mg/L at pH 3 and room temperature | |
| Record name | SID47193879 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Aspartame | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00168 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ASPARTAME | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Aspartame | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3915 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Diketopiperazine | |
| Record name | Aspartame | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3915 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless needles from water, White crystalline powder from water or alcohol | |
CAS No. |
22839-47-0 | |
| Record name | Aspartame | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22839-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aspartame [USAN:INN:BAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022839470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aspartame | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00168 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | aspartame | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758953 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | L-Phenylalanine, L-.alpha.-aspartyl-, 2-methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aspartame | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aspartame | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.132 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ASPARTAME | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0H242BBR1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Aspartame | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3915 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Aspartame | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001894 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
about 190 and 245-247, 246.5 °C, Double MP: about 190 and 245 °C | |
| Record name | Aspartame | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00168 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Aspartame | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3915 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Aspartame | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001894 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Synthesis and Chemical Structure of Aspartame: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Aspartame, a dipeptide methyl ester known chemically as α-L-aspartyl-L-phenylalanine-1-methyl ester, is a high-intensity artificial sweetener approximately 200 times sweeter than sucrose.[1] Its discovery in 1965 revolutionized the food and beverage industry by providing a low-calorie alternative to sugar. This guide provides a comprehensive technical overview of its chemical structure and the primary industrial synthesis methodologies, including both traditional chemical routes and modern enzymatic processes.
Chemical Structure and Properties
This compound is composed of two naturally occurring amino acids, L-aspartic acid and the methyl ester of L-phenylalanine, linked by a peptide bond.[2] The stereochemistry of these components is paramount; only the L-L isomer exhibits the characteristic sweet taste, while other isomers, such as the β-aspartame byproduct, can be bitter or tasteless. This stereospecificity is a critical consideration in its synthesis.
The molecule's stability is significantly influenced by pH, temperature, and moisture. This compound is most stable in aqueous solutions at a pH of 4.3.[3] Under strongly acidic or alkaline conditions, it can undergo hydrolysis, breaking down into its constituent amino acids and methanol, leading to a loss of sweetness.
Quantitative and Physicochemical Data
The key chemical and physical properties of this compound are summarized in the table below for quick reference.
| Property | Value |
| IUPAC Name | (3S)-3-amino-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid[3] |
| CAS Number | 22839-47-0 |
| Molecular Formula | C₁₄H₁₈N₂O₅[3] |
| Molecular Weight | 294.30 g/mol |
| Appearance | White, odorless, crystalline powder |
| Melting Point | ~246-247 °C (decomposes) |
| Solubility in Water | pH and temperature dependent. Maximum solubility at pH 2.2 (20 mg/mL at 25°C); minimum solubility at its isoelectric point, pH 5.2 (13.5 mg/mL at 25°C). |
| Sweetness | Approximately 200 times that of sucrose |
Spectroscopic Data
Characterization of this compound is routinely performed using various spectroscopic techniques. The following table provides typical shift assignments for NMR analysis.
| ¹H NMR (500 MHz, H₂O) | Chemical Shift (ppm) | ¹³C NMR | Chemical Shift (ppm) |
| Phenylalanine-Hβ (2H) | 2.95 - 3.15 (m) | Phenylalanine-Cβ | ~38 |
| Aspartic Acid-Hβ (2H) | 2.84 (m) | Aspartic Acid-Cβ | ~39 |
| Phenylalanine-Hα (1H) | 4.65 (m) | Aspartic Acid-Cα | ~51 |
| Aspartic Acid-Hα (1H) | 4.55 (m) | Phenylalanine-Cα | ~53 |
| Methyl Ester (3H) | 3.76 (s) | Methyl Ester-C | ~56 |
| Phenyl (5H) | 7.31 (m) | Phenyl-C | ~128-132 |
Note: Actual chemical shifts can vary based on solvent and pH.
Synthesis of this compound
The industrial production of this compound is primarily achieved through two main routes: chemical synthesis and enzymatic synthesis. The choice of method involves a trade-off between cost, yield, and stereochemical purity.
Chemical Synthesis
Traditional chemical synthesis typically involves a multi-step process that requires the protection of reactive functional groups to ensure the correct peptide bond formation. A common industrial method is the "F-process," which uses a formyl group to protect the amino group of L-aspartic acid.
This process, while effective, has the significant drawback of producing a mixture of the desired α-aspartame and the bitter-tasting β-isomer, which must be separated during purification. The ratio of α to β isomers is a critical parameter to control.
Caption: Workflow for the chemical synthesis of this compound via the N-formyl protection route.
Enzymatic Synthesis
To overcome the stereoselectivity issues of chemical synthesis, enzymatic methods have been developed. The most common approach utilizes thermolysin, a thermostable metalloprotease from Bacillus thermoproteolyticus, to catalyze the condensation reaction.
This biocatalytic process is highly stereospecific, exclusively forming the desired α-isomer and thus simplifying downstream purification. The reaction is typically performed by coupling an N-protected L-aspartic acid (often with a benzyloxycarbonyl, or 'Z', group) and L-phenylalanine methyl ester. The resulting protected this compound precursor precipitates from the aqueous reaction medium, driving the reaction equilibrium toward synthesis. The protecting group is subsequently removed by catalytic hydrogenation.
Caption: Workflow for the stereospecific enzymatic synthesis of this compound using thermolysin.
Comparison of Synthesis Methods
| Parameter | Chemical Synthesis (N-Formyl Route) | Enzymatic Synthesis (Thermolysin) |
| Stereoselectivity | Low; produces a mixture of α- and β-isomers. | High; produces exclusively the α-isomer. |
| Reaction Conditions | Harsher conditions, use of organic solvents. | Mild conditions (aqueous buffer, moderate temperature and pH). |
| Yield | Can be high (e.g., 85-90% for anhydride formation), but requires separation of isomers. | Generally high, often exceeding 95% for the desired product. |
| Purification | More complex due to the need to remove the β-isomer. | Simpler, as the main byproduct is unreacted starting material. |
| Environmental Impact | Higher, due to the use of protecting groups and organic solvents. | Lower ("greener"), utilizing a biocatalyst in an aqueous medium. |
Experimental Protocols
The following sections provide detailed methodologies for key experiments in the synthesis and purification of this compound.
Protocol 1: Chemical Synthesis of N-Formyl-L-Aspartic Anhydride
This protocol describes the formation of the activated intermediate used in the chemical synthesis of this compound.
Materials:
-
L-Aspartic acid
-
Acetic anhydride
-
Formic acid (98-100%)
-
Reaction flask with stirring and temperature control
Procedure:
-
Charge a reaction flask with L-aspartic acid (1.0 mole equivalent) and acetic anhydride (2.1 mole equivalents).
-
Heat the mixture to 35°C with stirring.
-
Slowly add formic acid (1.1 mole equivalents) to the mixture over a period of 5-6 hours, maintaining the temperature at 35°C.
-
After the addition is complete, continue to stir the reaction mixture at 35°C for an additional 48 hours.
-
Cool the mixture to 10-12°C to induce crystallization of the product.
-
Isolate the solid N-formyl-L-aspartic anhydride by filtration and dry under vacuum. The expected yield is approximately 85-90%.
Protocol 2: Enzymatic Synthesis of Z-Aspartame Precursor
This protocol details the thermolysin-catalyzed coupling of N-benzyloxycarbonyl-L-aspartic acid (Z-Asp) and L-phenylalanine methyl ester (H-Phe-OMe).
Materials:
-
N-benzyloxycarbonyl-L-aspartic acid (Z-Asp-OH)
-
L-phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)
-
Thermolysin (from Bacillus thermoproteolyticus)
-
4 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Centrifuge tubes (10 mL)
-
Water bath or incubator at 40°C
Procedure:
-
Weigh Z-Asp-OH (267 mg, 1 mmol) and H-Phe-OMe·HCl (431 mg, 2 mmol) into a 10 mL centrifuge tube.
-
Add 3 mL of deionized water to suspend the solids.
-
While vortexing or stirring vigorously, adjust the pH of the suspension to 7.0 by the dropwise addition of 4 M NaOH. Continue until a clear solution is obtained.
-
Prepare a stock solution of thermolysin (e.g., 10 mg/mL). Add 200 µL of this solution (containing 2 mg of enzyme) to the reaction mixture.
-
Incubate the reaction tube in a water bath at 40°C overnight (approx. 16-20 hours).
-
As the reaction progresses, the product, a salt of Z-Asp-Phe-OMe and excess H-Phe-OMe, will precipitate as a white solid.
-
Collect the precipitate by centrifugation.
-
Wash the product by resuspending the pellet in 4 mL of deionized water, followed by centrifugation. Repeat this washing step five times to remove the enzyme and any unreacted starting materials.
-
The washed pellet is the protected this compound precursor, ready for deprotection.
Protocol 3: Purification of this compound by Recrystallization
This protocol outlines a general procedure for purifying crude this compound obtained from either synthesis route.
Materials:
-
Crude this compound
-
Deionized water or slightly acidic aqueous solution (e.g., water with HCl to pH < 3)
-
Heating and stirring apparatus
-
Vacuum filtration setup (Büchner funnel, filter paper, flask)
-
Cold deionized water for washing
-
Vacuum oven
Procedure:
-
Dissolve the crude this compound in a minimal volume of hot water (e.g., 60-65°C) or a slightly acidic aqueous solution. For example, a 4.8% by weight solution can be prepared by dissolving 40 g of this compound in approximately 1 liter of water at 60°C.
-
Once fully dissolved, slowly cool the solution while stirring gently. The rate of cooling will influence the size and purity of the resulting crystals. A target cooling temperature is 5°C.
-
Collect the formed this compound crystals by vacuum filtration.
-
Wash the crystals on the filter with a small amount of cold deionized water to remove any soluble impurities from the mother liquor.
-
Dry the purified crystals in a vacuum oven at a controlled temperature until a constant weight is achieved.
References
The Discovery, Synthesis, and Metabolic Fate of Aspartame: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aspartame, a low-calorie, high-intensity artificial sweetener, has been a subject of extensive research and public interest since its serendipitous discovery. This technical guide provides a comprehensive overview of the history of this compound, its chemical and enzymatic synthesis methodologies, metabolic pathways, and a summary of key safety and stability data. Detailed experimental protocols for pivotal studies are outlined to provide a thorough understanding of the scientific evaluation of this widely used food additive.
Discovery and History of Use
This compound was discovered by accident in 1965 by James M. Schlatter, a chemist at G.D. Searle & Company.[1][2] While working on the synthesis of a tetrapeptide for an anti-ulcer drug candidate, Schlatter inadvertently tasted a small amount of an intermediate compound, the methyl ester of the dipeptide L-aspartyl-L-phenylalanine, and found it to be intensely sweet.[1][3][4] This accidental discovery led to a paradigm shift in the food industry's approach to non-nutritive sweeteners.
The path to commercialization involved a rigorous and often contentious regulatory review process. G.D. Searle filed a food additive petition with the U.S. Food and Drug Administration (FDA) in 1973. The FDA initially approved this compound for limited use in 1974, but this approval was stayed pending a review of the safety data submitted. Following an extensive review, the FDA re-approved this compound for use in dry goods in 1981. This was followed by approvals for use in carbonated beverages in 1983 and as a general-purpose sweetener in 1996. This compound was also approved for use in the European Union in 1994 and is currently permitted in over 100 countries.
Synthesis of this compound
The commercial production of this compound is primarily achieved through two routes: chemical synthesis and enzymatic synthesis. The key challenge in both methods is the stereospecific formation of the α-isomer of the dipeptide, as the β-isomer is bitter.
Chemical Synthesis
The traditional chemical synthesis of this compound involves a multi-step process that begins with the protection of the amino group of L-aspartic acid and the esterification of L-phenylalanine.
-
Protection of L-Aspartic Acid: The amino group of L-aspartic acid is protected to prevent its reaction during the subsequent coupling step. This is often achieved by reacting L-aspartic acid with a protecting agent like phosgene (B1210022) or by forming an N-formyl derivative. The two carboxyl groups are then cyclized to form an anhydride (B1165640).
-
Esterification of L-Phenylalanine: L-phenylalanine is reacted with methanol (B129727) in the presence of an acid catalyst (e.g., hydrochloric acid) to form L-phenylalanine methyl ester.
-
Coupling Reaction: The N-protected L-aspartic anhydride is then coupled with L-phenylalanine methyl ester in a suitable organic solvent. This reaction yields a mixture of α-aspartame and the undesired β-aspartame. The ratio of the two isomers is a critical process parameter to control.
-
Deprotection: The protecting group is removed from the N-terminus of the dipeptide, typically through acid hydrolysis.
-
Purification: The final product is purified to remove the β-isomer and other impurities. This is commonly achieved through crystallization and filtration.
Enzymatic Synthesis
Enzymatic synthesis offers a more stereospecific and environmentally friendly alternative to chemical synthesis. This method utilizes a protease, typically thermolysin from Bacillus thermoproteolyticus, to catalyze the peptide bond formation.
-
Substrate Preparation: N-protected L-aspartic acid (e.g., with a benzyloxycarbonyl group, Z-L-Asp) and L-phenylalanine methyl ester are prepared as substrates.
-
Enzymatic Condensation: The substrates are dissolved in an appropriate buffer or organic solvent system, and the immobilized thermolysin is added. The enzyme specifically catalyzes the formation of the α-peptide bond between the α-carboxyl group of Z-L-Asp and the amino group of L-phenylalanine methyl ester. The reaction is typically carried out at a controlled temperature and pH.
-
Product Precipitation: The product, Z-α-aspartame, often precipitates from the reaction mixture, driving the equilibrium towards synthesis.
-
Deprotection and Purification: The protecting group is removed, and the final this compound product is purified.
Metabolism of this compound
Upon ingestion, this compound is rapidly and completely hydrolyzed in the gastrointestinal tract by esterases and peptidases. It is not absorbed into the bloodstream intact. The breakdown of this compound yields three common dietary components: aspartic acid, phenylalanine, and methanol.
-
Aspartic Acid (40% by weight): An amino acid that is a normal constituent of protein in the diet.
-
Phenylalanine (50% by weight): An essential amino acid, also a common component of dietary protein. Individuals with the rare genetic disorder phenylketonuria (PKU) must restrict their intake of phenylalanine from all sources, including this compound.
-
Methanol (10% by weight): An alcohol that is found naturally in fruits and vegetables and is also a product of human metabolism. The amount of methanol derived from this compound consumption is small compared to that from other dietary sources.
Quantitative Data Summary
Physicochemical Properties and Stability
This compound's stability is influenced by temperature, pH, and water activity. It is most stable in acidic conditions, which makes it suitable for use in carbonated beverages.
| Parameter | Value/Condition | Observation | Reference(s) |
| Sweetness | ~200 times sucrose | - | |
| Optimal pH for Stability | 4.3 | Most stable in acidic environments. | |
| Solubility in Water (25°C) | 10 g/L at pH 7 | Solubility is pH-dependent. | |
| Stability in Dry Form | Very stable | At 105°C, ~5% loss after 100 hours. | |
| Stability in Aqueous Solution | Decreases with increasing temperature and pH | At pH 2.75 and 40°C, stability is significantly reduced. |
Toxicological Data
Extensive toxicological studies have been conducted on this compound to evaluate its safety. The Acceptable Daily Intake (ADI) is a key metric derived from these studies.
| Parameter | Species | Value | Reference(s) |
| Acceptable Daily Intake (ADI) - FDA | Human | 50 mg/kg body weight/day | |
| Acceptable Daily Intake (ADI) - EFSA | Human | 40 mg/kg body weight/day | |
| No-Observed-Adverse-Effect Level (NOAEL) | Rat | 4000 mg/kg body weight/day | |
| Carcinogenicity | Mouse (p53 haploinsufficient) | No evidence of carcinogenic activity at doses up to 50,000 ppm in feed for 9 months. | |
| Genotoxicity | Salmonella typhimurium | No mutagenicity detected in strains TA98, TA100, or TA1535. |
Key Experimental Protocols in Safety Assessment
9-Month Carcinogenicity Study in Genetically Modified Mice
To evaluate the carcinogenic potential of this compound in p53 haploinsufficient mice.
-
Animal Model: Male and female p53 haploinsufficient mice were used.
-
Dietary Administration: Groups of 15 male and 15 female mice were fed diets containing 0, 3,125, 6,250, 12,500, 25,000, or 50,000 ppm of this compound for 40 weeks.
-
In-life Observations: Survival, body weight, and feed consumption were monitored throughout the study.
-
Endpoint Analysis: At the end of the study, a complete necropsy was performed on all animals. Tissues were collected, preserved, and examined microscopically for the presence of neoplasms and nonneoplastic lesions.
Conclusion
The discovery of this compound was a significant event in the development of artificial sweeteners. Its synthesis has evolved from traditional chemical methods to more specific and efficient enzymatic processes. Extensive research has demonstrated that this compound is rapidly metabolized in the gut to its constituent amino acids and methanol, which are then absorbed and utilized by the body through normal metabolic pathways. Decades of toxicological studies have led regulatory bodies worldwide to establish an Acceptable Daily Intake, concluding that this compound is safe for human consumption within these limits. This guide has provided a technical overview of the key scientific aspects of this compound, from its discovery to its metabolic fate and safety assessment, to serve as a resource for the scientific community.
References
The In Vivo Metabolism of Aspartame: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aspartame (L-aspartyl-L-phenylalanine-1-methyl ester) is a widely utilized low-calorie, high-intensity artificial sweetener. Upon oral ingestion, it is not absorbed intact but is rapidly and completely hydrolyzed in the gastrointestinal tract by esterases and peptidases into its three primary constituents: aspartic acid, phenylalanine, and methanol (B129727).[1][2][3] These components are then absorbed and enter their respective endogenous metabolic pathways. This technical guide provides an in-depth overview of the in vivo metabolism of this compound, presenting quantitative data on its breakdown products, detailing experimental protocols for their analysis, and illustrating the metabolic pathways and experimental workflows.
This compound Metabolism and Breakdown Products
Following ingestion, this compound undergoes rapid and complete breakdown in the gut, yielding aspartic acid (approximately 40% by weight), phenylalanine (approximately 50% by weight), and methanol (approximately 10% by weight).[4] No intact this compound has been detected in the blood or any organs after ingestion.[2]
Aspartic Acid
Aspartic acid, a non-essential amino acid, is absorbed and enters the body's amino acid pool. It is utilized in protein synthesis, as a precursor for other amino acids, and can be converted to oxaloacetate to enter the citric acid cycle for energy production. Studies have shown that even at high doses of this compound, plasma aspartate levels do not significantly increase beyond normal postprandial ranges.
Phenylalanine
Phenylalanine is an essential amino acid that is primarily metabolized in the liver to tyrosine by the enzyme phenylalanine hydroxylase. Tyrosine is a precursor for several important neurotransmitters, including dopamine, norepinephrine, and epinephrine. Ingestion of this compound leads to a transient increase in plasma phenylalanine concentrations. However, these levels typically remain within the normal postprandial range for individuals without the genetic disorder phenylketonuria (PKU). Individuals with PKU lack the enzyme to metabolize phenylalanine effectively and must restrict their intake.
Methanol, Formaldehyde (B43269), and Formic Acid
The methanol produced from this compound hydrolysis is absorbed and enters the portal circulation. It is primarily metabolized in the liver by alcohol dehydrogenase to formaldehyde. Formaldehyde is then rapidly converted to formic acid (formate) by formaldehyde dehydrogenase. Formic acid can be further metabolized to carbon dioxide and water or excreted in the urine. While methanol and formaldehyde are toxic at high concentrations, the amount of these metabolites generated from typical this compound consumption is low and does not lead to an accumulation of formate (B1220265) in the blood.
Quantitative Analysis of this compound Metabolites In Vivo
The following tables summarize the quantitative data on the plasma concentrations of this compound's breakdown products from various human clinical studies.
Table 1: Plasma Phenylalanine Concentrations After this compound Ingestion in Healthy Adults
| This compound Dose | Route of Administration | Baseline Plasma Phenylalanine (µmol/dL) | Peak Plasma Phenylalanine (µmol/dL) | Time to Peak | Reference |
| 10 mg/kg | Beverage | 5.09 ± 0.82 | 6.73 ± 0.75 | 30-45 min | |
| 20 mg/kg | Solution | Not specified | 126.6 | 36.6 min | |
| 20 mg/kg | Capsules | Not specified | 103.3 | 108.6 min | |
| 34 mg/kg | Not specified | ~5.4 | ~11 | 60 min | |
| 100 mg/kg | Orange Juice | 5.40 ± 1.05 | 20.2 ± 6.77 | Not specified | |
| 600 mg (single serving) | Beverage | Not specified | 1.41 to 2.35 µmol/dL above baseline | 30 min |
Table 2: Plasma Aspartate Concentrations After this compound Ingestion in Healthy Adults
| This compound Dose | Route of Administration | Baseline Plasma Aspartate (µmol/100 ml) | Peak Plasma Aspartate (µmol/100 ml) | Notes | Reference |
| 10 mg/kg | Beverage | Not specified | No significant effect | - | |
| 100 mg/kg | Orange Juice | 0.15 ± 0.05 | 0.43 ± 0.23 | Remained within normal postprandial levels | |
| 600 mg (single serving) | Beverage | Not specified | Not significantly increased | - |
Table 3: Blood/Plasma Methanol Concentrations After this compound Ingestion
| Subject Group | This compound Dose | Peak Blood/Plasma Methanol | Time to Peak | Reference |
| Healthy Adults | 34 mg/kg/day | Undetectable (<0.35-0.4 mg/dL) | - | |
| Healthy Adults | 50 mg/kg | 0.34 ± 0.12 mg/dL | 30-90 min | |
| Healthy Adults | 100 mg/kg | 1.27 ± 0.48 mg/dL | Not specified | |
| Healthy Adults | 150 mg/kg | 2.14 ± 0.35 mg/dL | Not specified | |
| Healthy Adults | 200 mg/kg | 2.58 ± 0.78 mg/dL | Not specified | |
| Infants (1-year-old) | 34 mg/kg | Below limit of detection (0.35 mg/dL) | - | |
| Infants (1-year-old) | 50 mg/kg | 0.30 ± 0.10 mg/dL | Not specified | |
| Infants (1-year-old) | 100 mg/kg | 1.02 ± 0.28 mg/dL | 90 min |
Table 4: Blood Formate Concentrations After this compound Ingestion in Healthy Adults
| This compound Dose | Notes | Reference |
| Up to 200 mg/kg/day | No significant changes in baseline blood formate levels were observed. |
Experimental Protocols
The following sections outline the general methodologies employed in clinical and preclinical studies investigating this compound metabolism.
Human Clinical Trial Protocol (General Outline)
-
Study Design: Randomized, crossover designs are frequently used, where each participant serves as their own control.
-
Participants: Healthy adult volunteers are recruited. For specific studies, populations such as individuals heterozygous for PKU or diabetics may be included.
-
Dosing: this compound is typically administered in a beverage or in capsules at varying doses, often expressed as mg/kg of body weight. Doses can range from typical consumption levels (e.g., 10 mg/kg) to abuse levels (e.g., 100-200 mg/kg).
-
Sample Collection: Blood samples are collected at baseline (pre-dose) and at specified time intervals post-ingestion (e.g., 15, 30, 45, 60, 90, 120 minutes, and then hourly for several hours). Plasma and erythrocytes are separated for analysis. Urine samples can also be collected to assess formate excretion.
-
Analytical Methods:
-
Amino Acid Analysis: Plasma and erythrocyte concentrations of phenylalanine, tyrosine, and aspartic acid are quantified using standard amino acid analyzers, often based on ion-exchange chromatography followed by post-column ninhydrin (B49086) derivatization and spectrophotometric detection.
-
Methanol and Formate Analysis: Blood methanol and formate concentrations are typically determined by gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS).
-
Preclinical Animal Study Protocol (Radiolabeling)
-
Animal Model: Male rats are commonly used.
-
Radiolabeled Compound: this compound labeled with Carbon-14 in the methyl group of the phenylalanine moiety ([¹⁴C]-aspartame) is administered.
-
Dosing and Administration: A single oral dose (e.g., 10 mg/kg) is administered.
-
Sample Collection: At various time points post-administration (e.g., up to 6 hours), animals are euthanized, and blood, liver, kidney, brain, and other tissues are collected.
-
Analysis:
-
Radioactivity Measurement: Total radioactivity in plasma and tissue homogenates is measured using liquid scintillation counting.
-
Macromolecular Binding: Proteins, RNA, and DNA are isolated from tissues, and the incorporated radioactivity is quantified to assess the binding of the ¹⁴C-labeled metabolite (formaldehyde).
-
Visualizations
Metabolic Pathway of this compound
References
In Vitro Cellular Effects of Aspartame: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the existing in vitro research on the cellular effects of the artificial sweetener aspartame. The following sections detail the cytotoxic, genotoxic, and metabolic impacts of this compound on various cell lines, supported by quantitative data, experimental methodologies, and visual representations of the implicated signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on this compound's cellular effects. These tables are designed for ease of comparison across different studies and cell types.
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Concentration Range | Exposure Time | Key Findings | Reference |
| Human Blood Cells | > 25 mg/L | 48 hours | Concentration-dependent decrease in cell viability. IC50 value of 287.342 mg/L. | [1] |
| PC12 | 0–8 µg/mL | 72 hours | Concentration-dependent decrease in cell vitality; severe decrease at concentrations > 1 µg/mL. | [1] |
| HT-29 | 0.1–50 mM | 72 hours | Cytotoxicity observed at ≥ 0.5 mM. Significant decrease in viable cells at 15, 30, and 50 mM (79.35%, 61.20%, and 25.01% viability, respectively). | [2] |
| Caco-2 | ≥ 1000 µM | Not specified | Significantly decreased cell viability. | [3] |
| HeLa | 0.01–0.05 mg/ml | 48 hours | No significant changes in cell viability. | [4] |
| HeLa | 1-20 mM | 24-48 hours | Significant inhibition of cell growth and induction of apoptosis at higher doses. | |
| HT-29 & Caco-2 | > 10 mM | 24, 48, 72 hours | Decreased cell viability with increasing concentration and time. | |
| MDCK | 50-250 µg/ml | 30 minutes | Decrease in cell viability in a dose-dependent manner. |
Table 2: Genotoxicity and Oxidative Stress Markers
| Cell Line | Concentration | Exposure Time | Endpoint | Result | Reference |
| Human Blood Cells | IC50 concentration | Not specified | Chromosome Aberration (CA) | Increased frequency of CAs. | |
| Human Blood Cells | Not specified | Not specified | Total Antioxidant Capacity (TAC) & Total Oxidative Stress (TOS) | No significant changes. | |
| SH-SY5Y | 271.7 µM | Not specified | Oxidative Stress | Significantly elevated. | |
| SH-SY5Y | 271.7 µM | Not specified | Gene Expression (SOD1, SOD2) | SOD1 increased to 121.7%, SOD2 increased to 176.9%. | |
| Caco-2 | Not specified | Not specified | Reactive Oxygen Species (ROS) | Significantly increased production. | |
| HeLa | 10 mM and 20 mM | 24 and 48 hours | DNA Fragmentation (Comet Assay) | Severe DNA fragmentation observed as long comet tails. | |
| HeLa | 10 µM - 20 mM | 24 and 48 hours | ROS Level (DCFH-DA) | Clear dose- and time-dependent increase in ROS. | |
| MDCK | 250 µg/ml | 30 minutes | Mitochondria-derived ROS | Significantly higher oxidative stress compared to control. |
Table 3: Effects on Apoptosis and Gene Expression
| Cell Line | Concentration | Exposure Time | Gene/Protein | Effect | Reference |
| HeLa | 0.01, 0.02, 0.03 mg/ml | 48 hours | p53 mRNA | Down-regulated 0.17, 0.31, and 0.45-fold, respectively. | |
| HeLa | 0.01, 0.02, 0.03 mg/ml | 48 hours | bax mRNA | Down-regulated 0.09, 0.2, and 0.38-fold, respectively. | |
| HeLa | 0.01, 0.02, 0.03 mg/ml | 48 hours | bcl-2 mRNA | Up-regulated 0.14, 0.29, and 0.44-fold, respectively. | |
| HeLa | 0.01, 0.02, 0.03 mg/ml | 48 hours | Ki-67 mRNA | Up-regulated 0.12, 0.29, and 0.54-fold, respectively. | |
| HeLa | 0.01, 0.02, 0.03 mg/ml | 48 hours | PCNA mRNA | Up-regulated 0.26, 0.52, and 0.63-fold, respectively. | |
| PC12 | Dose-dependent | Not specified | Caspase 8, Caspase 9, Cytochrome c | Increased expression. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the quantitative data summary.
Cytotoxicity Assays
1. MTT Assay (Human Blood Cells)
-
Cell Line: Primary human whole blood cell cultures.
-
This compound Concentrations: Various concentrations to determine IC50.
-
Exposure Time: 48 hours.
-
Protocol:
-
Human whole blood cells are cultured and treated with different concentrations of this compound for 48 hours.
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to the cell cultures.
-
The cultures are incubated to allow for the conversion of MTT to formazan (B1609692) by metabolically active cells.
-
The formazan crystals are solubilized, and the absorbance is measured colorimetrically to determine cell viability.
-
2. Alamar Blue Assay (HT-29 Cells)
-
Cell Line: HT-29 human colorectal carcinoma cells.
-
This compound Concentrations: 0.1, 0.25, 0.5, 1, 3, 6, 15, 30, and 50 mM.
-
Exposure Time: 72 hours.
-
Protocol:
-
HT-29 cells are seeded in 96-well plates and allowed to adhere.
-
Cells are then treated with the specified concentrations of this compound for 72 hours.
-
Alamar blue reagent is added to each well, and the plates are incubated.
-
The reduction of resazurin (B115843) to resorufin (B1680543) by viable cells is measured by reading the fluorescence or absorbance.
-
Cell viability is expressed as a percentage relative to control (PBS-stimulated) cells.
-
Genotoxicity and Oxidative Stress Assays
1. Chromosome Aberration (CA) Assay (Human Blood Cells)
-
Cell Line: Primary human whole blood cell cultures.
-
This compound Concentration: IC50 concentration.
-
Protocol:
-
Human whole blood cell cultures are treated with the IC50 concentration of this compound.
-
Cells are harvested, and metaphase spreads are prepared.
-
Chromosomes are stained and analyzed microscopically for structural aberrations.
-
2. Reactive Oxygen Species (ROS) Detection (Caco-2 Cells)
-
Cell Line: Caco-2 intestinal epithelial cells.
-
Protocol:
-
Caco-2 cells are cultured to form a monolayer.
-
Cells are exposed to this compound.
-
The fluorescent probe 2',7'–dichlorofluorescin diacetate (DCFDA) is added to the cells.
-
In the presence of ROS, DCFDA is oxidized to the highly fluorescent dichlorofluorescein (DCF).
-
The fluorescence intensity, which is proportional to the amount of ROS, is measured.
-
3. Comet Assay (HeLa Cells)
-
Cell Line: HeLa human cervical carcinoma cells.
-
This compound Concentrations: 10 mM and 20 mM.
-
Exposure Time: 24 and 48 hours.
-
Protocol:
-
HeLa cells are treated with this compound for the specified durations.
-
Cells are harvested and embedded in agarose (B213101) on a microscope slide.
-
The cells are lysed to remove membranes and cytoplasm, leaving behind the nucleoids.
-
The slides undergo electrophoresis under alkaline conditions, which causes fragmented DNA to migrate out of the nucleus, forming a "comet tail."
-
The DNA is stained with a fluorescent dye and visualized under a microscope to assess the extent of DNA damage.
-
Gene Expression Analysis
1. RT-PCR for Apoptotic Genes (HeLa Cells)
-
Cell Line: HeLa cells.
-
This compound Concentrations: 0.01, 0.02, and 0.03 mg/ml.
-
Exposure Time: 48 hours.
-
Protocol:
-
HeLa cells are exposed to the specified concentrations of this compound.
-
Total RNA is extracted from the cells.
-
Reverse transcription is performed to synthesize cDNA.
-
Quantitative PCR (qPCR) is carried out using specific primers for p53, bax, and bcl-2.
-
The relative mRNA expression levels are calculated and normalized to a housekeeping gene.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows described in the cited literature.
This compound-Induced Apoptosis via the Mitochondrial Pathway in PC12 Cells
Caption: this compound induces apoptosis in PC12 cells primarily through the mitochondrial pathway.
This compound's Effect on Apoptotic Gene Expression in HeLa Cells
Caption: this compound alters the mRNA expression of key apoptotic regulatory genes in HeLa cells.
Experimental Workflow for Assessing this compound-Induced Cytotoxicity and Genotoxicity
Caption: A generalized workflow for in vitro studies on this compound's cellular effects.
References
- 1. The in vitro cytotoxic, genotoxic, and oxidative damage potentials of the oral artificial sweetener this compound on cultured human blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Investigation of role of this compound on apoptosis process in HeLa cells --> - PMC [pmc.ncbi.nlm.nih.gov]
Early studies on aspartame's safety and toxicity
An In-depth Technical Guide to the Early Safety and Toxicity Studies of Aspartame
Introduction
This compound (L-aspartyl-L-phenylalanine methyl ester) is a low-calorie, high-intensity artificial sweetener that has been the subject of extensive scientific scrutiny since its discovery in 1965. Its approval for use in food and beverages involved a comprehensive evaluation of its metabolic fate, toxicological profile, and potential for carcinogenicity and neurotoxicity. This technical guide provides a detailed overview of the foundational safety and toxicity studies that were pivotal in the regulatory assessment of this compound. The content is intended for researchers, scientists, and professionals in the field of drug development and food science, offering a structured look at the experimental data and methodologies.
Metabolism of this compound
Upon ingestion, this compound is not absorbed intact into the bloodstream. Instead, it is rapidly and completely hydrolyzed in the gastrointestinal tract into three common dietary components: aspartic acid, phenylalanine, and methanol (B129727).[1] These components are then absorbed and enter the body's metabolic pathways.[1]
-
Aspartic Acid: A non-essential amino acid that is a normal component of protein-containing foods.
-
Phenylalanine: An essential amino acid, also a common component of dietary protein. Its intake must be monitored by individuals with the rare genetic disorder Phenylketonuria (PKU).
-
Methanol: A simple alcohol found naturally in fruits and vegetables. It is metabolized first to formaldehyde (B43269) and then to formic acid.[1]
The rapid breakdown in the gut means that systemic exposure is to the metabolites, not to the parent compound.
Metabolic pathway of this compound in the digestive system.
General Toxicity and Establishment of Acceptable Daily Intake (ADI)
The Acceptable Daily Intake (ADI) is the amount of a substance that can be consumed daily over a lifetime without an appreciable health risk. The ADI for this compound was established by regulatory bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the U.S. Food and Drug Administration (FDA) based on extensive toxicological data from animal studies.[1][2]
A pivotal study in this determination was a 104-week study in rats, which identified a No Observed Adverse Effect Level (NOAEL) of 4,000 mg/kg body weight/day. The ADI was then calculated by applying a 100-fold safety factor to this NOAEL.
Generalized workflow for establishing an Acceptable Daily Intake (ADI).
Summary of ADI Values
| Regulatory Body | Jurisdiction | ADI (mg/kg body weight/day) |
| JECFA (Joint FAO/WHO) | International | 40 |
| EFSA | European Union | 40 |
| U.S. FDA | United States | 50 |
Carcinogenicity Bioassays
The potential carcinogenicity of this compound was evaluated in several long-term studies, primarily in rats and mice. The early studies conducted by the manufacturer, G.D. Searle & Co., were foundational to the initial regulatory approvals.
Experimental Protocol: Early Rat Carcinogenicity Bioassay
-
Test Species: Sprague-Dawley rats.
-
Group Size: Typically 40 males and 40 females per dose group, with a larger control group (e.g., 60 per sex).
-
Administration: this compound was mixed into the standard diet.
-
Dose Levels: Doses ranged from 1,000 to 8,000 mg/kg bw/day (1 to 8 g/kg bw/day).
-
Duration: The studies lasted for 104 weeks (approximately 2 years).
-
Parameters Evaluated:
-
Clinical observations and mortality.
-
Body weight and food consumption.
-
Hematology and clinical chemistry.
-
Gross necropsy at termination or death.
-
Comprehensive histopathological examination of all major tissues and organs.
-
Experimental workflow for a chronic rodent carcinogenicity bioassay.
Quantitative Data from Early Carcinogenicity Studies
| Study Type | Species | Dose Levels (mg/kg bw/day) | Duration | Key Finding |
| Chronic Toxicity | Sprague-Dawley Rat | 1000, 2000, 4000, 6000-8000 | 104 weeks | No treatment-related carcinogenic effect observed. |
| Chronic Toxicity (in utero) | Sprague-Dawley Rat | 2000, 4000 | 104 weeks | No treatment-related carcinogenic effect observed. |
| Chronic Toxicity | Mouse | 1000, 2000, 4000 | 110 weeks | No treatment-related carcinogenic effect observed. |
Note: While later studies by the Ramazzini Institute reported different findings, this guide focuses on the early studies pivotal to initial regulatory assessment. The FDA and other regulatory bodies have reviewed all available data, including the Ramazzini studies, and maintain that this compound is safe at current permitted use levels.
Neurotoxicity and Neurobehavioral Studies
Concerns about the potential neurotoxicity of this compound's metabolites, particularly aspartic acid (an excitatory neurotransmitter) and phenylalanine, prompted numerous investigations. Studies were designed to assess effects on brain chemistry, function, mood, and behavior.
Experimental Protocol: Human Neurobehavioral Study
A common design for assessing neurobehavioral effects in humans is the double-blind, placebo-controlled, crossover study.
-
Study Design: Double-blind, repeated-measures, within-subjects crossover design.
-
Participants: Healthy volunteers without pre-existing neurological or psychiatric conditions.
-
Intervention: Participants consume diets containing a low dose of this compound, a high dose of this compound, and/or a placebo over distinct periods. The order of the diets is randomized.
-
Dose Levels: Doses are based on body weight, for example, a "low" dose of 10 mg/kg/day and a "high" dose of 25 mg/kg/day.
-
Washout Period: A period between dietary interventions to ensure the effects of the previous treatment have dissipated.
-
Parameters Evaluated:
-
Cognitive Function: Tests for working memory, spatial orientation, and reaction time.
-
Mood and Behavior: Standardized questionnaires and scales to assess depression, anxiety, and irritability.
-
Physiological Measures: Blood plasma levels of amino acids (phenylalanine, aspartate), electroencephalograms (EEGs).
-
Symptom Reporting: Participants record the incidence of headaches, fatigue, or other adverse effects.
-
Workflow for a double-blind, crossover neurobehavioral study.
Quantitative Data from Select Human Neurotoxicity & Pharmacokinetic Studies
| Study Type | Participants | Dose Levels (mg/kg bw) | Duration | Key Finding |
| Pharmacokinetics | 6 fasting adults | 100 | Acute | Plasma phenylalanine increased from 5 to ~20-26 µM; methanol increased to ~1.2 mg/dL, far below toxic levels. |
| Pharmacokinetics | 24 infants (8-14 mo) | 34, 50, 100 | Acute | Blood methanol levels were non-toxic and similar to those in adults. |
| Neurobehavioral | 48 healthy adults | up to 45 | 4 months | No changes in mood, memory, behavior, or EEGs compared to placebo. |
| Neurobehavioral | 28 healthy adults | 10 (low) vs. 25 (high) | Crossover | Participants reported being more irritable and depressed on the high-aspartame diet. |
Note: The results of neurobehavioral studies have been mixed. However, comprehensive reviews by regulatory agencies have concluded that the data do not support the hypothesis that this compound adversely affects nervous system function, learning, or behavior in the general population at current consumption levels.
Conclusion
The early safety and toxicity evaluations of this compound were comprehensive, involving extensive animal testing to assess its metabolic fate, general toxicity, carcinogenicity, and neurotoxicity. These foundational studies established a high No Observed Adverse Effect Level, which, with the application of safety factors, led to the Acceptable Daily Intake values set by global regulatory bodies. While scientific debate has continued over the years with the publication of new research, the initial body of evidence, characterized by detailed toxicological protocols and quantitative analysis, was crucial in determining that this compound was safe for human consumption under its approved conditions of use. Regulatory agencies continue to monitor the scientific literature to ensure the ongoing safety of all food additives.
References
Aspartame's Interaction with Gut Microbiota: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspartame, a widely consumed artificial sweetener, is metabolized in the small intestine into aspartic acid, phenylalanine, and methanol, which are then absorbed.[1][2] Consequently, intact this compound is not expected to reach the colon in significant amounts.[1][2] However, a growing body of research suggests that this compound consumption may still influence the gut microbiota and host metabolism, sparking debate within the scientific community. This technical guide provides an in-depth analysis of the current scientific literature on the interaction between this compound and the gut microbiota, focusing on quantitative data, experimental methodologies, and implicated signaling pathways.
Quantitative Impact on Gut Microbiota Composition
The effects of this compound on the composition of the gut microbiota have been investigated in various animal and human studies, with some conflicting results. These discrepancies may be attributed to differences in study design, dosage, duration of exposure, and the initial composition of the gut microbiota of the subjects.[3]
| Study Type | Subject | This compound Dosage | Duration | Key Findings on Microbial Composition | Reference |
| Pre-clinical (in vivo) | Diet-induced obese rats | 5-7 mg/kg body weight/day | 8 weeks | Increased total bacteria, Enterobacteriaceae, and Clostridium leptum. Attenuated the high-fat diet-induced increase in the Firmicutes:Bacteroidetes ratio. | |
| Pre-clinical (in vivo) | Pregnant rats on a high-fat/sucrose diet | 5-7 mg/kg body weight | 18 weeks | In offspring: Decreased Enterococcaceae, Enterococcus, and Parasutterella. Increased Clostridium cluster IV and Porphyromonadaceae. | |
| Pre-clinical (in vitro) | E. coli and E. faecalis | 100 µM | 24-48 hours | Increased biofilm formation for both E. coli and E. faecalis. | |
| Human Clinical Trial | Healthy adults (n=17) | 425 mg/day (14% of ADI) | 14 days | No significant changes in the relative abundance of the most dominant bacterial phyla or in the overall gut microbiota structure. | |
| Human Clinical Trial | Healthy adults (n=120) | Not specified | 14 days | Significantly altered the human intestinal microbiota and its function compared to control groups. | |
| Human Cross-sectional Study | Adults | Not specified | Not applicable | Reduced bacterial diversity (from 24 to 7 phyla) in consumers of this compound and acesulfame-K compared to non-consumers, but no change in total bacterial count. |
Impact on Gut-Related Metabolites and Functions
Beyond altering microbial composition, this compound consumption has been linked to changes in microbial metabolites, such as short-chain fatty acids (SCFAs), and effects on gut barrier function.
Short-Chain Fatty Acid (SCFA) Production
SCFAs are key products of microbial fermentation in the gut and play a crucial role in host health. Studies on this compound's impact on SCFA production have yielded mixed results.
| Study Type | Subject | This compound Dosage | Duration | Key Findings on SCFA Production | Reference |
| Pre-clinical (in vivo) | Diet-induced obese rats | 5-7 mg/kg body weight/day | 8 weeks | Associated with elevations in serum propionate (B1217596) (approximately 2.5-fold increase). Increased levels of acetate (B1210297) and butyrate (B1204436) were also observed in the chow-fed group. | |
| Human Clinical Trial | Healthy adults (n=17) | 425 mg/day (14% of ADI) | 14 days | No differences in fecal SCFA concentrations were observed. |
Gut Barrier Function and Pathogenicity
In vitro studies suggest that this compound may impact the integrity of the intestinal epithelial barrier and the pathogenic potential of some gut bacteria.
| Study Type | Model | This compound Concentration | Key Findings on Gut Barrier and Pathogenicity | Reference |
| In vitro | Caco-2 intestinal epithelial cells | Low concentrations | Increased epithelial barrier permeability and down-regulated claudin 3. This effect was attenuated by T1R3 knockdown. This compound induced reactive oxygen species (ROS) production. | |
| In vitro | Caco-2 cells and E. coli | 100 µM | Increased adhesion and invasion of E. coli to Caco-2 cells. |
Signaling Pathways
The gut-brain axis, a bidirectional communication network between the gut microbiota and the central nervous system, is a key pathway through which this compound may exert its systemic effects.
Caption: this compound's potential influence on the gut-brain axis.
Experimental Protocols
Animal Studies (In Vivo)
A common experimental design to study the effects of this compound on the gut microbiota in a diet-induced obesity model involves the following steps:
-
Animal Model : Male Sprague-Dawley rats are typically used.
-
Acclimatization : Animals are housed under controlled conditions (temperature, light-dark cycle) and provided with standard chow and water ad libitum for a week.
-
Dietary Intervention : Rats are randomized into different dietary groups, for example:
-
Standard chow (e.g., 12% kcal fat) with plain water.
-
Standard chow with this compound-supplemented water (e.g., 5-7 mg/kg/day).
-
High-fat diet (e.g., 60% kcal fat) with plain water.
-
High-fat diet with this compound-supplemented water.
-
-
Duration : The dietary intervention is typically carried out for a period of 8 to 18 weeks.
-
Sample Collection : Fecal samples are collected at baseline and at the end of the intervention for microbiota analysis. Blood samples are collected for metabolic and metabolomic analyses.
-
Microbiota Analysis : 16S rRNA gene sequencing is performed on DNA extracted from fecal samples to determine the composition of the gut microbiota.
-
Metabolic Analysis : Glucose and insulin tolerance tests are performed to assess metabolic function. Serum levels of metabolites, including SCFAs, are measured using techniques like gas chromatography-mass spectrometry (GC-MS).
Caption: Workflow for a typical in vivo animal study on this compound.
Human Clinical Trials
A randomized, double-blind, crossover clinical trial is a robust method to assess the effects of this compound on the human gut microbiota.
-
Participant Recruitment : Healthy participants within a specific age range and BMI are recruited.
-
Study Design : A crossover design is often employed, where each participant serves as their own control. The study consists of treatment periods separated by a washout period.
-
Treatment Period 1 (14 days) : Participants consume a standardized dose of this compound (e.g., 14% of the ADI) or a placebo daily.
-
Washout Period (4 weeks) : Participants resume their normal diet.
-
Treatment Period 2 (14 days) : Participants who received this compound in the first period now receive the placebo, and vice versa.
-
-
Sample Collection : Fecal samples are collected before and after each treatment period.
-
Analysis :
-
Microbiota Composition : 16S rRNA gene sequencing is used to analyze the fecal microbiome.
-
SCFA Analysis : Fecal SCFA concentrations are measured.
-
In Vitro Gut Epithelium and Microbiota Interaction Models
In vitro models are used to investigate the direct effects of this compound on intestinal epithelial cells and their interaction with gut bacteria.
-
Cell Culture : Human intestinal epithelial cell lines, such as Caco-2 cells, are cultured to form a monolayer, which mimics the intestinal barrier.
-
Bacterial Culture : Specific gut bacterial species, like E. coli and E. faecalis, are cultured.
-
Exposure : The Caco-2 cell monolayers and bacterial cultures are exposed to various concentrations of this compound.
-
Permeability Assay : The integrity of the Caco-2 cell monolayer is assessed by measuring the passage of a fluorescent marker across the cell layer.
-
Adhesion and Invasion Assays : The ability of bacteria to adhere to and invade the Caco-2 cells is quantified.
-
Biofilm Formation Assay : The effect of this compound on the ability of bacteria to form biofilms is measured.
Conclusion
The existing body of research presents a complex and sometimes contradictory picture of the interactions between this compound and the gut microbiota. While some animal studies and in vitro models indicate that this compound can alter microbial composition, increase the production of certain metabolites like propionate, and potentially impact gut barrier function, human clinical trials have not consistently replicated these findings. The discrepancies highlight the need for further well-controlled, long-term human studies to elucidate the clinical relevance of the observed effects. For drug development professionals, understanding these potential off-target effects on the gut microbiome is crucial, as alterations in this complex ecosystem can have far-reaching implications for host physiology and drug metabolism. Future research should focus on standardized methodologies, larger cohorts, and multi-omics approaches to unravel the intricate relationship between this compound, the gut microbiota, and human health.
References
Methodological & Application
Spectrophotometric Determination of Aspartame in Food Products: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspartame (L-α-aspartyl-L-phenylalanine-1-methyl ester) is a high-intensity artificial sweetener widely used in a variety of food and beverage products.[1] Its accurate quantification is essential for quality control, regulatory compliance, and ensuring product consistency. Spectrophotometry provides a rapid, cost-effective, and accessible analytical approach for determining this compound concentrations in various food matrices.[1]
This document provides detailed application notes and protocols for the spectrophotometric determination of this compound in food products. It covers direct UV spectrophotometry and several colorimetric methods, offering a range of options to suit different laboratory settings and sample types.
Principle of Spectrophotometric Determination
Spectrophotometric methods for this compound quantification can be broadly classified into two categories:
-
Direct UV Spectrophotometry: This method leverages the intrinsic ultraviolet (UV) absorbance of the this compound molecule. The presence of a phenyl group in its structure results in characteristic absorbance in the UV region, typically around 257 nm.[1] This method is simple and rapid but may be susceptible to interference from other UV-absorbing compounds in the sample matrix.
-
Colorimetric Methods: These methods involve a chemical reaction between this compound and a specific chromogenic reagent to produce a colored compound. The intensity of the resulting color, which is directly proportional to the this compound concentration, is then measured in the visible region of the electromagnetic spectrum.[1] These methods often offer enhanced selectivity compared to direct UV spectrophotometry. Common colorimetric methods include the Ninhydrin (B49086), Potassium Permanganate (B83412), and 1,2-Naphthoquinone-4-Sulfonate (NQS) methods.
Data Presentation: Comparison of Methods
The selection of an appropriate method depends on factors such as the sample matrix, required sensitivity, and available instrumentation. The following table summarizes key quantitative parameters for the described methods.
| Method | Principle | Wavelength (λmax) | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Recovery (%) |
| Direct UV Spectrophotometry | Intrinsic UV absorbance of the phenyl group.[1] | 257 nm | 0.06 - 0.28 g/L (60 - 280 µg/mL) | 0.04 g/L (40 µg/mL) | 25 µg/mL | 92.9 - 101.7 |
| Ninhydrin Method | Reaction with the primary amino group to form Ruhemann's purple. | 585 nm | 7.5 - 35.0 | 7.5 | Not Specified | Not Specified |
| Potassium Permanganate Method | Oxidation of this compound by KMnO4 in an alkaline medium to form green manganate (B1198562) ion (MnO₄²⁻). | 600 nm | 1.0 - 10.0 | 0.101 | Not Specified | 92.7 - 101.6 |
| 1,2-Naphthoquinone-4-Sulfonate (NQS) Method | Reaction of the primary amino group with NQS in an alkaline medium. | 444 nm | 10 - 60 | Not Specified | Not Specified | Not Specified |
Experimental Protocols
General Reagents and Equipment
-
This compound standard (analytical grade)
-
Distilled or deionized water
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Water bath or heating block
-
pH meter
-
Centrifuge
-
Filtration apparatus (e.g., syringe filters, 0.45 µm)
Sample Preparation
Proper sample preparation is crucial to eliminate interferences from the food matrix.
Liquid Samples (e.g., soft drinks, juices):
-
Degas carbonated beverages by sonication for 15-20 minutes.
-
For samples with high sugar content or particulates, centrifuge at 5000 rpm for 10 minutes.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Dilute the sample accurately with distilled water to bring the expected this compound concentration within the calibration range of the chosen method.
Solid Samples (e.g., tabletop sweeteners, powdered drink mixes):
-
Accurately weigh a known amount of the homogenized solid sample.
-
Dissolve the sample in a known volume of distilled water.
-
If necessary, use sonication to ensure complete dissolution.
-
Filter the solution to remove any insoluble components.
-
Dilute the filtrate with distilled water to the desired concentration.
Semi-Solid and Complex Samples (e.g., yogurt, jams):
-
Homogenize the sample.
-
Accurately weigh a representative portion (e.g., 1-5 g) into a centrifuge tube.
-
Add a suitable extraction buffer (e.g., a buffer solution at pH 4.5) and vortex thoroughly.
-
Sonicate the mixture for 15-20 minutes to ensure complete extraction.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 15 minutes.
-
Collect the supernatant and filter through a 0.22 µm syringe filter.
-
For highly complex matrices, a solid-phase extraction (SPE) clean-up step may be necessary.
Protocol 1: Direct UV Spectrophotometry
Principle: This method relies on the intrinsic UV absorbance of the phenyl group in the this compound molecule.
Reagents:
-
This compound standard solutions
-
Distilled water
Procedure:
-
Preparation of Standard Solutions:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in 100 mL of distilled water in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 50, 100, 150, 200, 250 µg/mL) by diluting the stock solution with distilled water.
-
-
Sample Preparation: Prepare the food sample as described in the "Sample Preparation" section.
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to measure absorbance at 257 nm.
-
Use distilled water as a blank to zero the instrument.
-
Measure the absorbance of each working standard and the prepared sample solutions.
-
-
Calculation:
-
Construct a calibration curve by plotting the absorbance of the standards against their corresponding concentrations.
-
Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve and accounting for any dilution factors.
-
Protocol 2: Ninhydrin Method
Principle: This colorimetric method is based on the reaction of ninhydrin with the primary amino group of this compound in a heated medium to form a colored product known as Ruhemann's purple.
Reagents:
-
This compound standard solutions
-
Ninhydrin reagent (e.g., 1.0 g of ninhydrin dissolved in 50 mL of 95% ethanol (B145695) and 10 mL of glacial acetic acid)
-
Ethanol
Procedure:
-
Preparation of Standard Solutions: Prepare a stock and working standards of this compound in distilled water as described in Protocol 1.
-
Sample Preparation: Prepare the food sample as described in the "Sample Preparation" section.
-
Experimental Procedure:
-
Pipette 1.0 mL of each working standard and sample solution into separate test tubes.
-
Add 4.0 mL of ninhydrin reagent to each test tube.
-
Heat the test tubes in a boiling water bath for 15-20 minutes.
-
Cool the solutions to room temperature.
-
Dilute the solutions to a final volume of 10 mL with ethanol.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to measure absorbance at 585 nm.
-
Use a reagent blank (prepared in the same manner but with 1.0 mL of distilled water instead of the sample or standard) to zero the instrument.
-
Measure the absorbance of each standard and sample.
-
-
Calculation: Construct a calibration curve and determine the this compound concentration in the sample as described in Protocol 1.
Protocol 3: Potassium Permanganate Method
Principle: This method involves the oxidation of this compound by potassium permanganate in an alkaline medium, which results in the formation of a green-colored manganate ion (MnO₄²⁻).
Reagents:
-
This compound standard solutions
-
Potassium permanganate (KMnO₄) solution (0.01 M)
-
Sodium hydroxide (B78521) (NaOH) solution (1.0 M)
Procedure:
-
Preparation of Standard Solutions: Prepare a stock and working standards of this compound in distilled water.
-
Sample Preparation: Prepare the food sample as described in the "Sample Preparation" section.
-
Experimental Procedure:
-
To 1.0 mL of each standard and sample solution, add 1.0 mL of 0.01 M KMnO₄ solution and 2.0 mL of 1.0 M NaOH solution.
-
Allow the reaction to proceed for a specific, consistent time (e.g., 48 minutes, as optimized in some studies) at room temperature.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to measure absorbance at 600 nm.
-
Use a reagent blank to zero the instrument.
-
Measure the absorbance of the green-colored solution for each standard and sample.
-
-
Calculation: Construct a calibration curve and determine the this compound concentration in the sample.
Protocol 4: 1,2-Naphthoquinone-4-Sulfonate (NQS) Method
Principle: This method is based on the reaction of the primary amino group of this compound with NQS in an alkaline medium to form a colored product.
Reagents:
-
This compound standard solutions
-
1,2-Naphthoquinone-4-Sulfonate (NQS) solution
-
Buffer solution (pH 8.5)
-
Chloroform-n-butanol mixture
Procedure:
-
Preparation of Standard Solutions: Prepare a stock and working standards of this compound.
-
Sample Preparation: Prepare the food sample as described in the "Sample Preparation" section.
-
Experimental Procedure:
-
Mix the this compound standard or sample solution with the NQS reagent in a pH 8.5 buffer.
-
Allow the reaction to proceed under optimized conditions (e.g., 40°C for 20 minutes).
-
Extract the colored product into a chloroform-n-butanol mixture.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to measure absorbance at 444 nm.
-
Measure the absorbance of the organic layer against a reagent blank.
-
-
Calculation: Construct a calibration curve and determine the this compound concentration in the sample.
Visualizations
Caption: General experimental workflow for the spectrophotometric determination of this compound.
Caption: Principle of the Ninhydrin method for this compound determination.
Caption: Principle of the Potassium Permanganate method for this compound determination.
References
Application Notes and Protocols for Investigating Aspartame's Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro cell culture protocols to investigate the cytotoxic effects of the artificial sweetener, aspartame. The provided methodologies and data are intended to guide researchers in designing and executing experiments to assess the potential cellular toxicity of this compound.
Introduction
This compound (L-aspartyl-L-phenylalanine-1-methyl ester) is a widely used artificial sweetener.[1] Despite its approval by regulatory agencies, concerns regarding its safety and potential cytotoxic effects persist.[2][3][4] In vitro cell culture models are invaluable tools for elucidating the mechanisms by which this compound may impact cellular health.[1] This document outlines detailed protocols for key cytotoxicity assays and summarizes quantitative data from various studies. Additionally, it provides visual representations of a general experimental workflow and a key signaling pathway involved in this compound-induced cytotoxicity.
Summary of Quantitative Cytotoxicity Data
The following table summarizes the cytotoxic effects of this compound on various cell lines as reported in the literature. This data provides a comparative overview of the concentrations at which cytotoxic effects have been observed.
| Cell Line | Assay | Exposure Time | Effective Concentration / IC50 | Observed Effects | Reference |
| Human peripheral blood cells | MTT, LDH | 48 hours | IC50: 287.342 mg/L | Concentration-dependent decrease in cell viability. | |
| HeLa (cervical carcinoma) | SRB, Flow Cytometry | 24 and 48 hours | 1-20 mM | Altered cell viability and morphology, increased ROS, DNA damage. | |
| HeLa (cervical carcinoma) | SRB | 48 hours | 0.01-0.05 mg/ml | No significant changes in cell viability, but suppression of apoptosis. | |
| HT-29 (colorectal carcinoma) | Alamar Blue | 72 hours | 15, 30, and 50 mM | Decreased cell viability and morphological changes indicative of apoptosis. | |
| Endothelial cells and Fibroblasts | Not specified | Not specified | Up to 100 µM | Increased ROS production, increased IL-6, pro-angiogenic effect. | |
| PC12 | Not specified | 72 hours | > 1 µg/mL | Severe decrease in cell vitality. |
Key Experimental Protocols
Detailed methodologies for commonly employed assays to investigate this compound's cytotoxicity are provided below.
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to evaluate cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium and incubate overnight.
-
This compound Treatment: Prepare a range of this compound concentrations in the appropriate culture medium. Remove the existing medium from the wells and replace it with 100 µL of the this compound solutions. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully aspirate the medium and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control group.
Membrane Integrity Assessment using Lactate (B86563) Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that quantifies the activity of lactate dehydrogenase released from cells with damaged plasma membranes.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH assay reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength as specified by the manufacturer's instructions.
-
Data Analysis: Determine the percentage of cytotoxicity based on the LDH activity in the supernatant relative to a positive control (fully lysed cells).
DNA Damage Assessment using the Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive technique for the detection of DNA strand breaks in individual cells.
Protocol:
-
Cell Preparation: Following treatment with this compound, harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
Slide Preparation: Mix the cell suspension with low-melting-point agarose (B213101) and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Cell Lysis: Immerse the slides in a cold lysis solution to remove cellular and nuclear membranes, leaving behind the DNA-containing nucleoids.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Perform electrophoresis at a low voltage.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., propidium (B1200493) iodide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using appropriate software. The extent of DNA damage is proportional to the length and intensity of the comet tail.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for investigating the cytotoxicity of this compound in a cell culture model.
Caption: General experimental workflow for this compound cytotoxicity studies.
Signaling Pathway: this compound and Apoptosis Regulation
This diagram depicts a simplified signaling pathway illustrating how this compound may influence apoptosis, as suggested by studies on HeLa cells.
Caption: this compound's influence on key apoptosis regulatory genes.
References
- 1. benchchem.com [benchchem.com]
- 2. The in vitro cytotoxic, genotoxic, and oxidative damage potentials of the oral artificial sweetener this compound on cultured human blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The in vitro cytotoxic, genotoxic, and oxidative damage potentials of the oral artificial sweetener this compound on cultured human blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Aspartame's Metabolic Byproducts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analysis of aspartame's primary metabolic byproducts: phenylalanine, aspartic acid, methanol (B129727), formaldehyde (B43269), formic acid, and diketopiperazine (DKP). The protocols are designed to be adaptable for various research and development applications, from quality control in food and beverage industries to pharmacokinetic studies in drug development.
Overview of this compound Metabolism
This compound, a widely used artificial sweetener, is metabolized in the gastrointestinal tract into three main components: phenylalanine (about 50%), aspartic acid (about 40%), and methanol (about 10%)[1]. Methanol is further oxidized in the liver to formaldehyde and then to formic acid[1]. Additionally, under certain conditions of heat and pH, this compound can degrade to form diketopiperazine (DKP), a cyclic dipeptide[2]. Understanding the concentrations and effects of these byproducts is crucial for safety and efficacy assessments.
Quantitative Data Summary
The following tables summarize quantitative data for this compound and its byproducts from various sources. These values can serve as a reference for expected concentration ranges in different matrices.
Table 1: this compound and Metabolite Concentrations in Beverages
| Compound | Beverage Type | Concentration Range | Reference |
| This compound | Dietary Cola | 35 - 523 mg/L | [3] |
| L-Phenylalanine | Energizing Drinks | ~2.7 mg/L (average) | [3] |
| Diketopiperazine | Energizing Drinks | ~30 mg/L (average) | |
| Diketopiperazine | Dietary Soft Drinks | 0 - 9 mg/L |
Table 2: Diketopiperazine (DKP) in Human Plasma and Urine After this compound Ingestion
| Matrix | Ingested DKP Dose | Measured DKP Concentration | Excreted DKP | Reference |
| Plasma | 2.2 mg/kg body weight | < 1 µg/mL (below detection limit) | - | |
| Urine | 2.2 mg/kg body weight | - | 6.68 ± 1.30 mg (4.83 ± 0.23% of ingested dose) in 24h |
Experimental Protocols
This section provides detailed protocols for the analysis of this compound's metabolic byproducts.
Analysis of Phenylalanine and Aspartic Acid by LC-MS/MS
This protocol is suitable for the quantification of amino acids in biological fluids such as plasma or serum.
Workflow Diagram
Protocol:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add 10 µL of 30% sulfosalicylic acid.
-
Vortex the mixture for 30 seconds.
-
Incubate at 4°C for 30 minutes to allow for complete protein precipitation.
-
Centrifuge at 12,000 rpm for 5 minutes.
-
Carefully collect 50 µL of the supernatant.
-
Add 450 µL of an internal standard solution (containing isotopically labeled phenylalanine and aspartic acid in mobile phase A) to the supernatant.
-
Vortex for 30 seconds. The sample is now ready for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the amino acids (e.g., start with 2% B, ramp to 95% B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for phenylalanine, aspartic acid, and their internal standards.
-
-
Data Analysis:
-
Construct calibration curves using standards of known concentrations.
-
Quantify the analytes in the samples by comparing their peak areas to the calibration curve.
-
Analysis of Methanol, Formaldehyde, and Formic Acid by Headspace GC-MS
This method is suitable for the volatile byproducts of this compound metabolism. Derivatization is often required for formaldehyde and formic acid to improve their chromatographic properties.
Workflow Diagram
Protocol:
-
Sample Preparation and Derivatization:
-
Place a known amount of the biological sample (e.g., 1 mL of urine or blood) into a headspace vial.
-
Add an internal standard solution (e.g., deuterated methanol, formaldehyde, and formic acid).
-
For the analysis of formaldehyde and formic acid, add an acidified ethanol (B145695) solution to the vial to convert them to more volatile derivatives (diethoxymethane and ethyl formate, respectively).
-
Seal the vial immediately.
-
-
Headspace GC-MS Conditions:
-
Headspace Autosampler:
-
Incubation Temperature: 60°C.
-
Incubation Time: 15 minutes.
-
-
GC System:
-
Column: A polar capillary column (e.g., a WAX-type column).
-
Carrier Gas: Helium.
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 200°C) to separate the analytes.
-
-
MS System:
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity for the target analytes and their derivatives.
-
-
-
Data Analysis:
-
Create calibration curves using standards prepared in the same matrix.
-
Quantify the analytes based on the peak area ratios relative to the internal standards.
-
Analysis of Diketopiperazine (DKP) by HPLC-UV
This protocol is suitable for the analysis of DKP in food, beverages, and biological fluids.
Protocol:
-
Sample Preparation:
-
Liquid Samples (e.g., beverages, urine):
-
Degas carbonated beverages by sonication.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Solid Samples (e.g., food, tissues):
-
Homogenize the sample in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Centrifuge to pellet solids.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
-
Plasma/Serum: Perform protein precipitation as described in the LC-MS/MS protocol (Section 3.1).
-
-
HPLC-UV Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of a phosphate (B84403) buffer (e.g., 25 mM potassium phosphate, pH 3.5) and acetonitrile. A typical starting condition could be 85:15 buffer:acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Generate a calibration curve with DKP standards of known concentrations.
-
Quantify DKP in the samples by comparing the peak area with the calibration curve.
-
Concluding Remarks
The selection of the appropriate analytical technique depends on the specific research question, the nature of the sample matrix, and the required sensitivity. The protocols provided here offer a starting point for the development and validation of robust methods for the analysis of this compound's metabolic byproducts. It is recommended to perform method validation, including assessments of linearity, accuracy, precision, and limits of detection and quantification, for each specific application.
References
In Silico Modeling of Aspartame's Receptor Binding: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the in silico modeling of aspartame's binding to the sweet taste receptor, T1R2/T1R3. This guide is intended to assist researchers in understanding the molecular interactions between this compound and its receptor, and to provide practical protocols for replicating and extending these findings.
Introduction
This compound, a dipeptide artificial sweetener, elicits its sweet taste by binding to the heterodimeric G protein-coupled receptor (GPCR) formed by the T1R2 and T1R3 subunits.[1][2] Specifically, this compound interacts with the Venus Flytrap Module (VFTM) of the T1R2 subunit.[3][4][5] Understanding the precise molecular interactions at this binding site is crucial for the rational design of novel non-caloric sweeteners and for elucidating the mechanisms of sweet taste perception. In silico techniques such as homology modeling, molecular docking, and molecular dynamics simulations are powerful tools for investigating these interactions at an atomic level.
Quantitative Data Summary
The following tables summarize key quantitative data from in silico and in vitro studies on this compound's interaction with the T1R2/T1R3 receptor.
Table 1: Calculated Binding Energies of this compound to T1R2 Receptor Models
| Receptor Model | Conformation | Binding Energy (kcal/mol) | Reference |
| Human T1R2 VFTM | Active-Close | -8.5 | |
| Human T1R2 VFTM | Active-Open | -7.2 | |
| Mouse T1R2 VFTM | Active-Close | -6.1 | |
| Mouse T1R2 VFTM | Active-Open | -5.8 |
Table 2: Key Interacting Residues in the T1R2 Binding Site for this compound
| Residue | Interaction Type | Reference |
| S40 | Critical for ligand recognition | |
| Y103 | Hydrophobic interaction, Hydrogen bond | |
| D142 | Hydrogen bond (via water), Critical for ligand recognition | |
| S144 | Critical for this compound reception | |
| S165 | Critical for ligand recognition | |
| S168 | Critical for ligand recognition | |
| Y215 | Hydrophobic interaction | |
| P277 | Hydrophobic interaction | |
| D278 | Salt bridge, Crucial for this compound reception | |
| E302 | Critical for this compound reception | |
| S303 | Hydrogen bond | |
| D307 | Salt bridge | |
| R383 | Hydrogen bond, Critical for ligand recognition | |
| V384 | Hydrogen bond |
Table 3: Effect of T1R2 Mutations on this compound's Potency (EC50)
| Mutation | Fold Change in EC50 vs. Wild Type | Reference |
| Y103A | Response completely lost | |
| D142A | Response completely lost | |
| S144A | Response completely lost | |
| D278A | 8.14-fold increase | |
| E302A | Response completely lost |
Signaling Pathway
The binding of this compound to the T1R2/T1R3 receptor initiates a downstream signaling cascade, leading to the perception of sweet taste. This process is mediated by the G-protein gustducin.
Experimental Protocols
The following protocols provide a general framework for conducting in silico studies on this compound's interaction with the T1R2/T1R3 receptor. Specific parameters may need to be optimized based on the software and hardware used.
Protocol 1: Homology Modeling of the T1R2/T1R3 Receptor
Since a complete experimental structure of the human T1R2/T1R3 heterodimer is not always available, homology modeling is a necessary first step.
Objective: To generate a three-dimensional model of the T1R2/T1R3 heterodimer, focusing on the VFTM domains.
Materials:
-
Amino acid sequences of human T1R2 and T1R3 (retrievable from UniProt).
-
Homology modeling software (e.g., MODELLER, SWISS-MODEL).
-
Template structure: A high-resolution crystal structure of a related Class C GPCR, such as the metabotropic glutamate (B1630785) receptor (mGluR1).
Methodology:
-
Template Identification: Use the target sequences of T1R2 and T1R3 to search the Protein Data Bank (PDB) for suitable templates using BLAST. The mGluR1 structure is a commonly used template.
-
Sequence Alignment: Perform a sequence alignment between the target (T1R2/T1R3) and template (e.g., mGluR1) sequences.
-
Model Building: Use the homology modeling software to generate 3D models of the T1R2 and T1R3 VFTMs based on the alignment with the template structure.
-
Model Refinement and Validation: The generated models should be subjected to energy minimization to relieve any steric clashes. The quality of the models should be assessed using tools like Ramachandran plots and other structural validation servers.
Protocol 2: Molecular Docking of this compound to the T1R2 VFTM
Objective: To predict the binding pose and affinity of this compound within the T1R2 VFTM.
Materials:
-
Homology model of the T1R2 VFTM.
-
3D structure of this compound (can be generated using chemical drawing software like ChemDraw or retrieved from PubChem).
-
Molecular docking software (e.g., AutoDock Vina, Schrödinger Glide).
Methodology:
-
Receptor Preparation:
-
Load the T1R2 VFTM model into the docking software.
-
Add hydrogen atoms and assign partial charges.
-
Define the binding site (grid box) based on the key interacting residues identified in Table 2. The grid box should encompass the entire binding cleft of the VFTM.
-
-
Ligand Preparation:
-
Load the 3D structure of this compound.
-
Assign partial charges and define rotatable bonds.
-
-
Docking Simulation:
-
Run the docking algorithm to generate a series of possible binding poses for this compound.
-
The software will score each pose based on a scoring function that estimates the binding free energy.
-
-
Analysis of Results:
-
Analyze the top-scoring poses to identify the most likely binding mode.
-
Visualize the interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and the key residues in the binding site.
-
Protocol 3: Molecular Dynamics (MD) Simulation of the this compound-T1R2/T1R3 Complex
Objective: To study the dynamic behavior and stability of the this compound-receptor complex in a simulated physiological environment.
Materials:
-
The docked complex of this compound bound to the T1R2/T1R3 model.
-
MD simulation software (e.g., GROMACS, AMBER, CHARMM).
-
A pre-equilibrated lipid bilayer model (e.g., POPC) to embed the transmembrane domains of the receptor.
Methodology:
-
System Setup:
-
Embed the full T1R2/T1R3-aspartame complex into a lipid bilayer.
-
Solvate the system with a water model (e.g., TIP3P).
-
Add ions to neutralize the system and mimic physiological salt concentration.
-
-
Energy Minimization: Perform energy minimization to remove steric clashes in the initial system.
-
Equilibration:
-
Perform a short NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system.
-
Perform a subsequent NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density of the system.
-
-
Production MD: Run a production MD simulation for a sufficient length of time (typically hundreds of nanoseconds) to observe the dynamics of the complex.
-
Trajectory Analysis:
-
Analyze the MD trajectory to assess the stability of the this compound binding pose.
-
Calculate root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to evaluate protein stability and flexibility.
-
Analyze the persistence of key interactions (e.g., hydrogen bonds) between this compound and the receptor over time.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the in silico modeling of this compound's receptor binding.
References
- 1. Showcasing Modern Molecular Dynamics Simulations of Membrane Proteins Through G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GPCRsignal - Tutorial [gpcrsignal.biomodellab.eu]
- 4. Computational BioPhysics Tutorials - 2025/2026 [cbp-unitn.gitlab.io]
- 5. researchgate.net [researchgate.net]
Application of Capillary Electrophoresis for Sweetener Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate and efficient quantification of artificial and natural sweeteners in various matrices, including food products and pharmaceutical formulations, is crucial for quality control, regulatory compliance, and safety assessment. Capillary electrophoresis (CE) has emerged as a powerful analytical technique for the separation and determination of sweeteners.[1][2][3][4] Its advantages include high separation efficiency, short analysis times, low consumption of reagents and samples, and versatility in handling a wide range of analytes.[1] This document provides detailed application notes and protocols for the analysis of common sweeteners using different modes of capillary electrophoresis.
Principles of Sweetener Separation by Capillary Electrophoresis
Capillary electrophoresis separates charged molecules in a narrow-bore fused-silica capillary under the influence of a high-voltage electric field. The separation is based on differences in the electrophoretic mobility of the analytes, which is dependent on their charge-to-size ratio. For sweeteners that are neutral or have similar charge-to-size ratios, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is often employed. In MEKC, a surfactant is added to the background electrolyte at a concentration above its critical micelle concentration, forming micelles that act as a pseudostationary phase. Neutral analytes can partition between the aqueous buffer and the hydrophobic core of the micelles, allowing for their separation based on their hydrophobicity.
Quantitative Data Summary
The following tables summarize the quantitative data for the analysis of various sweeteners using Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC).
Table 1: Quantitative Data for Sweetener Analysis by Capillary Zone Electrophoresis (CZE)
| Sweetener | Linear Range (mg/L) | Limit of Detection (LOD) (mg/L) | Limit of Quantitation (LOQ) (mg/L) | Reference |
| Sucralose | 42 - 1000 | 28 | 42 | |
| Aspartame | Not Specified | 6.5 µmol/L | Not Specified | |
| Cyclamate | Not Specified | 5.0 µmol/L | Not Specified | |
| Saccharin | Not Specified | 4.0 µmol/L | Not Specified | |
| Acesulfame-K | Not Specified | 3.8 µmol/L | Not Specified |
Table 2: Quantitative Data for Sweetener Analysis by Micellar Electrokinetic Chromatography (MEKC)
| Sweetener | Limit of Detection (µg/g) | Recovery Rate (%) | Reference |
| Dulcin | 10 - 25 | ~90 | |
| This compound | 10 - 25 | ~90 | |
| Saccharin | 10 - 25 | ~90 | |
| Acesulfame-K | 10 - 25 | ~90 |
Experimental Protocols
Protocol 1: Determination of Sucralose in Low-Calorie Soft Drinks by CZE
This protocol is based on the method described by Stroka et al. for the determination of Sucralose.
1. Instrumentation:
-
Capillary Electrophoresis system with a UV detector.
-
Uncoated fused-silica capillary.
2. Reagents and Solutions:
-
Background Electrolyte (BGE): 3,5-dinitrobenzoic acid buffer at pH 12.1.
-
Sucralose standard solutions.
-
0.1 M Sodium Hydroxide (for capillary conditioning).
-
Deionized water.
3. Capillary Conditioning:
-
Rinse the new capillary with 0.1 M NaOH for 10 minutes.
-
Flush with deionized water for 5 minutes.
-
Equilibrate with the BGE for 15 minutes.
-
Between runs, rinse with BGE for 2 minutes.
4. Sample Preparation:
-
Degas carbonated beverage samples by ultrasonication.
-
No further sample clean-up is typically required for low-calorie soft drinks.
5. Electrophoretic Conditions:
-
Capillary: Uncoated fused-silica.
-
BGE: 3,5-dinitrobenzoic acid buffer, pH 12.1.
-
Injection: Hydrodynamic or electrokinetic injection of the sample.
-
Applied Voltage: Optimize for best separation and analysis time (e.g., 20-30 kV).
-
Detection: Indirect UV absorption.
-
Temperature: Maintain at a constant temperature (e.g., 25 °C).
6. Data Analysis:
-
Identify the Sucralose peak based on its migration time compared to a standard.
-
Quantify the concentration using a calibration curve prepared from standard solutions.
Protocol 2: Simultaneous Determination of Sweeteners and Preservatives in Preserved Fruits by MEKC
This protocol is adapted from the method for analyzing sweeteners and preservatives in preserved fruits.
1. Instrumentation:
-
Capillary Electrophoresis system with a UV detector.
-
Uncoated fused-silica capillary (e.g., 57 cm total length).
2. Reagents and Solutions:
-
Background Electrolyte (BGE): 0.05 M sodium deoxycholate, 0.02 M borate-phosphate buffer (pH 8.6), and 5% acetonitrile.
-
Standard solutions of sweeteners (dulcin, this compound, saccharin, acesulfame-K) and preservatives.
-
Methanol.
-
Deionized water.
-
Solid-Phase Extraction (SPE) cartridges for sample clean-up.
3. Capillary Conditioning:
-
Flush the capillary sequentially with 1.0 M NaOH, deionized water, and BGE.
-
Equilibrate with BGE before the first injection.
4. Sample Preparation:
-
Homogenize the preserved fruit sample.
-
Perform ion-pair extraction using sonication.
-
Follow with Solid-Phase Extraction (SPE) for sample clean-up and concentration.
-
Elute the analytes and dissolve in the BGE.
5. Electrophoretic Conditions:
-
Capillary: 57 cm uncoated fused-silica.
-
BGE: 0.05 M sodium deoxycholate, 0.02 M borate-phosphate buffer (pH 8.6), and 5% acetonitrile.
-
Injection: Pressure or vacuum injection.
-
Applied Voltage: Optimize for best separation (e.g., 20 kV).
-
Detection: UV detection at 214 nm.
-
Temperature: Maintain at a constant temperature.
6. Data Analysis:
-
Identify and quantify the sweeteners and preservatives based on their migration times and peak areas relative to standards.
Visualizations
Caption: Experimental workflow for sweetener analysis by capillary electrophoresis.
Caption: Principle of Micellar Electrokinetic Chromatography (MEKC).
References
- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 2. Analytical Methods for Determination of Non-Nutritive Sweeteners in Foodstuffs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. The development and application of capillary electrophoresis methods for food analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in Aspartame Stability Testing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during aspartame stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways of this compound?
A1: this compound primarily degrades through two main pathways, which are highly dependent on pH.[1][2][3] Under acidic conditions (pH < 4.3), the peptide bond can be hydrolyzed, or the molecule can rearrange. In neutral to alkaline conditions (pH > 4.3), the main degradation pathway is the cyclization to form 5-benzyl-3,6-dioxo-2-piperazineacetic acid (diketopiperazine, DKP).[1][2] The ester linkage can also hydrolyze to form α-aspartyl-phenylalanine (α-AP) and methanol. Both DKP and α-AP can further hydrolyze to aspartic acid and phenylalanine.
Q2: What are the key factors that influence the stability of this compound?
A2: The stability of this compound is primarily affected by the following factors:
-
pH: This is the most critical factor. This compound is most stable in acidic environments, with its maximum stability observed at a pH of approximately 4.3. Its stability significantly decreases in neutral or alkaline conditions.
-
Temperature: Increased temperature accelerates the degradation of this compound. This is a crucial consideration for products that undergo thermal processing or are stored at elevated temperatures.
-
Moisture Content (Water Activity): In solid or low-moisture systems, higher water activity leads to increased degradation rates.
-
Presence of Other Ingredients: The food matrix can influence this compound stability. For instance, the presence of certain buffer salts can affect the degradation rate.
Q3: What are the major degradation products of this compound that I should monitor in my stability studies?
A3: The primary degradation products of this compound that are typically monitored in stability studies are:
-
5-benzyl-3,6-dioxo-2-piperazineacetic acid (Diketopiperazine, DKP)
-
Aspartyl-phenylalanine (ASP-PHE)
-
Aspartic acid (ASP)
-
Phenylalanine (PHE)
-
Methanol
Q4: Which analytical techniques are most suitable for this compound stability testing?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and robust method for quantifying this compound and its major degradation products. For higher sensitivity and specificity, especially in complex matrices, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method.
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Possible Cause | Solution |
| Low recovery of this compound after sample preparation (e.g., Solid-Phase Extraction). | Mismatch between the sorbent and analyte. Inadequate elution solvent. Sample overload. Incorrect flow rate. | Ensure the SPE cartridge chemistry is appropriate for this compound. Optimize the elution solvent strength and pH. Reduce the sample volume or use a cartridge with a higher capacity. Adjust the flow rate to allow for sufficient interaction time. |
| Peak tailing for the this compound peak. | Secondary interactions between the amine groups of this compound and residual silanol (B1196071) groups on the HPLC column's stationary phase. | Add a competing base like triethylamine (B128534) to the mobile phase. Lower the mobile phase pH to protonate the silanol groups. Use an end-capped HPLC column where residual silanols are deactivated. |
| Shifting retention times for this compound between injections. | Inconsistent solvent delivery from the HPLC pump. Insufficient column equilibration time between runs. Fluctuations in column temperature. | Check the HPLC pump for leaks and ensure check valves are working correctly. Increase the column equilibration time. Use a column oven to maintain a constant temperature. |
| Unexpected peaks appearing in the chromatogram during a stability study. | These are likely degradation products of this compound. | Run analytical standards of the common degradation products (DKP, ASP-PHE, ASP, PHE) to confirm their identity by comparing retention times. Utilize HPLC-MS for definitive identification of the unknown peaks. |
| Co-elution of this compound with its degradation products or other sample matrix components. | The HPLC method lacks sufficient resolution. | Optimize the mobile phase composition (e.g., gradient, pH, organic modifier). Screen different stationary phases (e.g., C18, Phenyl). Adjust the flow rate. |
Data Presentation
Table 1: Effect of pH on this compound Half-Life at Room Temperature
| pH | Half-Life (Days) |
| 3 | Reasonably Stable |
| 4.3 | ~300 |
| 5 | Reasonably Stable |
| 7 | A few days |
Table 2: Degradation of this compound in Beverages Under Storage
| Beverage | Storage Condition | Duration | % this compound Loss |
| Pepsi Light | January Sun Temperature | 2 weeks | 4.6% |
| Pepsi Light | February Sun Temperature | 4 weeks | 13.2% |
| Coca Cola Zero | January Sun Temperature | 2 weeks | 5.0% |
| Coca Cola Zero | February Sun Temperature | 4 weeks | 11.7% |
| Diet Soda | Room Temperature | 50 weeks | ~55% (converted to various degradants) |
Experimental Protocols
Protocol 1: HPLC Method for the Simultaneous Analysis of this compound and its Degradation Products
This protocol provides a general framework for an HPLC method. Specific conditions may need to be optimized based on the instrumentation and sample matrix.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile). A typical gradient might start with a low percentage of Solvent B and increase over the run.
-
Flow Rate: 0.8 - 1.2 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 214 nm.
-
Injection Volume: 10 - 20 µL.
2. Standard and Sample Preparation:
-
Standard Solutions: Prepare individual stock solutions of this compound and its degradation products (DKP, ASP-PHE, ASP, PHE) in the mobile phase or a suitable solvent. Prepare working standards by diluting the stock solutions to create a calibration curve.
-
Sample Preparation:
-
Liquid Samples (e.g., beverages): Degas carbonated beverages. Dilute the sample with the mobile phase to bring the this compound concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
Solid Samples: Dissolve a known weight of the sample in a suitable solvent (e.g., water or mobile phase). Use sonication to aid dissolution if necessary. Centrifuge to remove any undissolved particulates and filter the supernatant through a 0.45 µm syringe filter. For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary.
-
3. Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Identify the peaks based on the retention times of the standards.
-
Quantify the amount of this compound and its degradation products using the calibration curve.
Mandatory Visualizations
Caption: Major degradation pathways of this compound under different pH conditions.
Caption: General experimental workflow for an this compound stability study.
References
Troubleshooting matrix effects in aspartame analysis of complex samples
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering matrix effects during the analysis of aspartame in complex samples.
Frequently Asked Questions (FAQs)
General Understanding
Q1: What are matrix effects and how do they impact this compound analysis?
A1: The matrix refers to all components in a sample other than the analyte of interest, this compound. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either signal suppression or enhancement.[1] This phenomenon can significantly compromise the accuracy, reproducibility, and sensitivity of quantitative analysis, particularly in complex samples like beverages, processed foods, and biological fluids.[1][2]
Troubleshooting Common Issues
Q2: I'm observing significant signal suppression or enhancement in my LC-MS/MS analysis. What are the likely causes?
A2: Signal suppression or enhancement is the primary indicator of matrix effects. This is a common challenge in LC-MS/MS, especially when using electrospray ionization (ESI), as co-eluting matrix components can affect the ionization efficiency of this compound. The complexity of the sample matrix, from acidic beverages to fatty foods, introduces a wide variety of interfering compounds.
Q3: How can I proactively mitigate or correct for matrix effects?
A3: Several strategies can be employed to minimize and compensate for matrix effects:
-
Sample Dilution: This is often the simplest and most effective first step to reduce the concentration of interfering matrix components. A high dilution factor can often be sufficient for analysis in high-sensitivity LC-MS/MS systems.
-
Optimized Sample Preparation: Employing techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can effectively clean up the sample by removing interfering compounds before injection.
-
Chromatographic Separation: Improving the chromatographic method to better separate this compound from matrix components is a crucial step. This can involve adjusting the mobile phase, gradient profile, or using a different column chemistry.
-
Use of an Internal Standard: A stable isotope-labeled (SIL) internal standard, such as this compound-d5, is considered the gold standard for correcting matrix effects. Since the SIL internal standard has nearly identical chemical and physical properties to the analyte, it experiences similar matrix effects, allowing for accurate quantification.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is compositionally similar to the samples helps to compensate for signal changes caused by the matrix.
Q4: My recovery of this compound is low and inconsistent. What could be the cause?
A4: Low and inconsistent recovery is often related to the chemical stability of this compound, which is highly dependent on pH and temperature. This compound is most stable at a pH of approximately 4.3 and degrades under strongly acidic or alkaline conditions. It is recommended to adjust the sample pH to 4.3 and maintain low temperatures during sample preparation and storage to minimize degradation.
Q5: I am observing co-eluting peaks that interfere with this compound quantification. What should I do?
A5: Interfering peaks can arise from matrix components or this compound degradation products. To resolve this, you can:
-
Optimize Chromatography: Adjust the mobile phase composition, gradient, or flow rate to improve the separation between this compound and the interfering peaks.
-
Evaluate Sample Handling: Review your sample preparation and storage procedures to ensure conditions minimize this compound degradation. Freshly prepared samples are always preferable.
Q6: What are the typical mass spectrometry (MS) parameters for this compound quantification?
A6: this compound is generally analyzed using a triple quadrupole mass spectrometer in positive ion mode with electrospray ionization (ESI). Quantification is performed using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
Data Presentation
Table 1: Typical LC-MS/MS Parameters for this compound Analysis
| Parameter | Typical Value | Reference |
| Ionization Mode | Positive Electrospray (ESI+) | |
| Precursor Ion (Q1) m/z | 295.1 | |
| Product Ions (Q3) m/z | 200.0, 180.0, 120.0 | |
| Collision Energy | Optimized for the specific instrument | - |
| Dwell Time | 50-100 ms | - |
Note: These are starting parameters and should be optimized for your specific instrument and method.
Table 2: Method Performance for this compound in Beverages using Dilution
| Parameter | Result |
| Sample Preparation | 500x Dilution |
| Mean Accuracy (1x LOQ Spike) | 71.5% - 107% |
| Mean Accuracy (5x LOQ Spike) | 90.6% - 114% |
| Mean Precision (%CV) | <13% |
Source: Adapted from SCIEX technical note data on artificial sweetener analysis.
Experimental Protocols
Protocol 1: Sample Preparation of Beverages by Simple Dilution
This protocol is suitable for clear liquid samples such as soft drinks and juices where high instrument sensitivity can accommodate a large dilution factor.
-
Degas Sample: For carbonated beverages, degas the sample by sonicating in an ultrasonic bath for 10-20 minutes.
-
Dilution: Perform a significant serial dilution of the sample (e.g., 500-fold) with a suitable diluent, such as 50:50 methanol (B129727)/water or the initial mobile phase. This large dilution factor minimizes matrix effects while maintaining sufficient analyte concentration for detection.
-
Vortex: Thoroughly vortex the diluted sample to ensure homogeneity.
-
Filter: Filter the final diluted sample through a 0.22 µm syringe filter into an LC vial prior to injection.
Protocol 2: Sample Clean-up using Solid-Phase Extraction (SPE)
This protocol is recommended for more complex matrices or when a concentration step is needed to achieve desired detection limits.
-
Sample Pre-treatment: Dilute the liquid sample (e.g., 1:10) with water or an appropriate buffer. For solid samples, perform an initial extraction into a suitable solvent, followed by centrifugation.
-
SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., a polymeric reversed-phase sorbent) by washing with methanol followed by water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water) to remove polar interferences while retaining this compound.
-
Elution: Elute the this compound from the cartridge using a stronger solvent, such as methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase.
-
Filter: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.
Visualizations
Caption: A logical workflow for troubleshooting matrix effects.
Caption: General experimental workflow for this compound analysis.
References
Technical Support Center: Aspartame Extraction from Solid Foods
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing aspartame extraction protocols from solid food matrices.
Frequently Asked Questions (FAQs) & Troubleshooting
Sample Preparation & Extraction
Q1: I am experiencing low recovery of this compound after extraction from a solid food matrix. What are the common causes and how can I improve it?
A1: Low recovery of this compound is a frequent challenge. Here are the likely causes and corresponding solutions:
-
Incomplete Extraction from the Matrix: this compound may be strongly bound to the food matrix.
-
Solution: Increase the extraction time, use a higher solvent-to-sample ratio, or employ a more vigorous homogenization technique (e.g., ultrasonication or high-shear blending). For complex matrices, consider enzymatic digestion to break down interfering components.
-
-
Inappropriate Extraction Solvent: The polarity of the extraction solvent may not be optimal for this compound.
-
Solution: this compound has good solubility in water.[1] Aqueous buffers, particularly at a slightly acidic pH of around 4.5, are effective.[2][3][4] Mixtures of water with methanol (B129727) or acetonitrile (B52724) can also be used.[4] The choice of solvent may need to be optimized depending on the specific food matrix.
-
-
This compound Degradation: this compound is susceptible to degradation under certain conditions.
-
Solution: this compound is most stable in a pH range of 4.0–5.0. Avoid high temperatures and pH values above 6 during extraction and storage. This compound is known to be unstable to heat and can degrade during processes like baking.
-
-
Sample Overload: Exceeding the capacity of your extraction system (e.g., solid-phase extraction cartridge) can lead to loss of analyte.
-
Solution: Reduce the amount of sample being processed or use a larger capacity extraction cartridge.
-
Q2: My analytical results show poor reproducibility. What could be the cause?
A2: Poor reproducibility can stem from several factors throughout the experimental workflow:
-
Inhomogeneous Sample: Solid food samples can be heterogeneous.
-
Solution: Ensure the sample is thoroughly homogenized before taking a subsample for extraction.
-
-
Inconsistent Extraction Conditions: Variations in extraction time, temperature, or agitation speed can lead to inconsistent results.
-
Solution: Standardize all extraction parameters and ensure they are consistently applied to all samples.
-
-
Matrix Effects: Components of the food matrix can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry, or co-elution in chromatography.
-
Solution: Incorporate a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering compounds. Using matrix-matched calibration standards can also help to compensate for matrix effects.
-
Q3: What is the best way to extract this compound from chewing gum?
A3: Extracting this compound from chewing gum requires separating it from the gum base. A common approach involves dissolving the gum in a suitable solvent and then extracting the this compound.
-
Solution: A simple and effective method involves dilution, homogenization, and sonication of the chewing gum sample, followed by centrifugation and filtration. Microwave digestion has also been used for the extraction of this compound from chewing gum samples.
Analytical & Instrumental Issues
Q4: I am observing peak tailing for my this compound standard in my HPLC analysis. What is causing this and how can I resolve it?
A4: Peak tailing in HPLC can be caused by several factors:
-
Secondary Interactions: The analyte may be interacting with active sites on the column packing material.
-
Solution: Ensure the mobile phase pH is appropriate to keep this compound in a single ionic form. A pH of around 4.5 is often used. Adding a competing base to the mobile phase can also help.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Dilute your sample and inject a smaller volume.
-
-
Column Contamination or Degradation: The column may be contaminated with strongly retained matrix components or the stationary phase may be degraded.
-
Solution: Wash the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
Q5: I suspect that this compound degradation products are interfering with my analysis. What are the main degradation products and under what conditions do they form?
A5: The primary degradation products of this compound are diketopiperazine, aspartyl-phenylalanine, and phenylalanine. Degradation is promoted by prolonged exposure to high temperatures and pH values outside the optimal stability range of 4.0-5.0. In highly acidic or alkaline environments, this compound can also be hydrolyzed to produce methanol.
Experimental Protocols
Protocol 1: General Extraction of this compound from Solid Foods for HPLC-UV Analysis
-
Sample Homogenization: Homogenize a representative portion of the solid food sample to a fine powder or paste.
-
Extraction:
-
Weigh 1-5 g of the homogenized sample into a centrifuge tube.
-
Add 20 mL of an extraction buffer (e.g., 0.0125 M KH2PO4 at pH 3.5 or a buffer at pH 4.5).
-
Vortex for 1 minute to ensure thorough mixing.
-
Place in an ultrasonic bath for 15-30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Cleanup (if necessary):
-
If the matrix is complex, a clarification step with Carrez solutions can be used.
-
Alternatively, for cleaner extracts, use solid-phase extraction (SPE). A C18 cartridge is commonly used for this compound.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the supernatant from the centrifugation step.
-
Wash the cartridge with water to remove polar interferences.
-
Elute the this compound with a small volume of methanol or acetonitrile.
-
-
-
Final Preparation:
-
Filter the extract through a 0.22 µm or 0.45 µm syringe filter before injection into the HPLC system.
-
Protocol 2: HPLC-UV Analysis of this compound
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of potassium dihydrogen phosphate (B84403) buffer (pH 4.5) and acetonitrile (e.g., 80:20 v/v).
-
Flow Rate: 1 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detector at 217 nm.
-
Column Temperature: 30°C.
Data Presentation
Table 1: HPLC-UV Method Parameters and Performance for this compound Analysis
| Parameter | Value | Reference |
| Column | C18 (4.6 x 250 mm, 5µm) | |
| Mobile Phase | Potassium dihydrogen phosphate (pH 4.5) : Acetonitrile (80:20 v/v) | |
| Flow Rate | 1 mL/min | |
| Wavelength | 217 nm | |
| Retention Time | ~6.51 min | |
| Recovery | 98.9 - 101.5% | |
| LOD | 0.17 mg/L | |
| LOQ | 0.08 - 0.95 µg/mL |
Table 2: this compound Stability in Different Conditions
| Condition | Stability | Reference |
| pH | Most stable at pH 4.0-5.0 | |
| Temperature | Unstable at high temperatures; degradation occurs during baking | |
| Storage (Refrigerated) | Stable in whey lemon beverage for 15 days | |
| Storage (Room Temp) | In a diet soda, significant degradation after 50 weeks |
Visualizations
Caption: Experimental workflow for this compound extraction and analysis.
Caption: Troubleshooting guide for low this compound recovery.
References
- 1. Detection of 10 sweeteners in various foods by liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Determination of nine high-intensity sweeteners in various foods by high-performance liquid chromatography with mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
Addressing inconsistencies in animal studies on aspartame
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of aspartame in animal models. Our goal is to help address inconsistencies in study findings by providing detailed experimental protocols and clarifying key points of contention.
Frequently Asked Questions (FAQs)
Q1: Why do different animal studies on this compound's carcinogenicity show conflicting results?
A1: Inconsistencies in findings, particularly regarding carcinogenicity, often stem from variations in experimental design. Key differing factors include:
-
Study Duration: Early studies that did not find evidence of carcinogenicity were often terminated at 110 weeks. In contrast, studies by the European Ramazzini Foundation (ERF) that reported carcinogenic effects were conducted over the entire natural lifespan of the rodents (around 2-3 years).[1][2]
-
Animal Strain: Different strains of rats and mice (e.g., Sprague-Dawley, Wistar) have been used across studies, which can have varying background tumor rates.[2][3]
-
Dosage Levels: The doses of this compound administered have varied significantly between studies, ranging from levels close to the human acceptable daily intake (ADI) to much higher concentrations.[1]
-
Timing of Exposure: Some studies initiated this compound exposure in adult animals, while ERF studies that showed increased carcinogenic effects began exposure during fetal life.
-
Histopathological Diagnosis: There has been considerable debate and re-evaluation of the tumor diagnoses from the ERF studies, with some regulatory bodies questioning the initial findings.
Q2: What are the main points of controversy surrounding the Ramazzini Institute's studies on this compound?
A2: The studies from the Ramazzini Institute (RI) are central to the controversy over this compound's safety. Key points of contention include:
-
Lifespan Exposure Model: The RI utilized a "lifespan" model where animals were observed until their natural death, arguing this is more sensitive for detecting late-developing tumors. Critics argue this can lead to an increase in age-related tumors that may not be related to the substance being tested.
-
Diagnosis of Tumors: Regulatory bodies like the European Food Safety Authority (EFSA) have raised concerns about the diagnosis of certain tumors, particularly lymphomas and leukemias, in the RI studies. However, a re-evaluation of the RI's slides by a separate group of pathologists confirmed the high rate of malignancy.
-
Animal Health Status: Critics have suggested that the high incidence of tumors in the RI studies could be due to underlying health issues in their animal colony, such as infections. The RI has refuted these claims.
Q3: How does the metabolism of this compound differ between common laboratory animals and humans?
A3: this compound is broken down in the gastrointestinal tract of both animals and humans into three components: aspartic acid, phenylalanine, and methanol. These are then absorbed and enter into normal metabolic pathways. While the metabolic fate is the same, the rate of metabolism can differ between species. However, studies have shown that the overall digestion and metabolism of this compound are similar across mice, rats, rabbits, dogs, monkeys, and humans.
Q4: Can this compound's effect on the gut microbiome explain some of the inconsistencies in study results?
A4: This is an emerging area of research with inconsistent findings. Some studies in rats suggest that this compound consumption can alter the composition of the gut microbiota, potentially leading to changes in glucose metabolism and other physiological effects. For example, some research has shown an increase in total bacteria and specific families like Enterobacteriaceae. However, other studies have found little to no significant impact on the gut microbiome in both animals and humans. These discrepancies may be due to differences in the animal model, diet, dosage, and duration of this compound exposure.
Troubleshooting Guides
Issue 1: High variability in tumor incidence in control groups.
-
Possible Cause: Underlying health issues in the animal colony, genetic drift in the animal strain, or environmental factors.
-
Troubleshooting Steps:
-
Health Monitoring: Implement a robust sentinel animal program to regularly screen for pathogens.
-
Genetic Quality Control: Periodically re-derive the animal colony from cryopreserved embryos or obtain new breeding stock from a reputable vendor to ensure genetic consistency.
-
Environmental Controls: Strictly control and monitor environmental variables such as temperature, humidity, light cycle, and diet.
-
Historical Control Data: Compare tumor rates in the current control group with historical control data from your facility for the same animal strain to identify any unusual trends.
-
Issue 2: Difficulty in replicating findings of carcinogenicity.
-
Possible Cause: Differences in experimental protocol from the original study.
-
Troubleshooting Steps:
-
Protocol Adherence: Ensure strict adherence to the original study's protocol, particularly regarding:
-
Animal Strain and Supplier: Use the exact same strain from the same vendor if possible.
-
Diet Composition: The type of feed can influence metabolism and background disease rates.
-
This compound Administration: The method of administration (in feed, drinking water, or by gavage) and the vehicle used should be identical.
-
Study Duration: If attempting to replicate lifespan studies, animals must be maintained for their entire natural life.
-
-
Blinded Pathology Review: Employ a blinded review of histopathology slides by multiple board-certified veterinary pathologists to reduce bias in tumor diagnosis.
-
Issue 3: Inconsistent effects on metabolic endpoints (e.g., glucose tolerance, body weight).
-
Possible Cause: Interaction between this compound and the basal diet, or differences in the gut microbiome of the study animals.
-
Troubleshooting Steps:
-
Dietary Control: Precisely define and report the composition of the basal diet. Consider that high-fat diets can interact with this compound to affect metabolic outcomes.
-
Gut Microbiome Analysis: Collect fecal samples at baseline and throughout the study to characterize the gut microbiome. This can help identify whether changes in microbial populations correlate with metabolic changes.
-
Acclimatization Period: Ensure an adequate acclimatization period for the animals to stabilize their gut microbiome before the start of the experiment.
-
Data Presentation
Table 1: Comparison of Key Carcinogenicity Studies on this compound
| Study (Lead Author, Year) | Animal Model | Duration | Key Findings on Carcinogenicity |
| Soffritti et al., 2006 | Sprague-Dawley rats | Lifespan | Increased incidence of lymphomas, leukemias, and transitional cell carcinomas of the renal pelvis and ureter in females. Increased malignant schwannomas in males. |
| Soffritti et al., 2007 | Sprague-Dawley rats | Lifespan (prenatal start) | Confirmed and reinforced earlier findings of carcinogenicity, showing increased effects when exposure begins during fetal life. |
| Searle (reviewed by FDA), 1981 | Wistar rats | 104 weeks | No evidence of this compound-related brain tumors. |
| Ishii, 1981 | Wistar rats | 110 weeks | No increase in brain tumors. |
| National Toxicology Program, 2005 | Genetically modified mice | Not specified | No association between this compound intake and tumor development. |
Experimental Protocols
Protocol 1: Lifespan Carcinogenicity Bioassay of this compound in Sprague-Dawley Rats (Adapted from Ramazzini Institute Studies)
-
Animal Model: Use Sprague-Dawley rats, obtained from a reputable supplier.
-
Group Size: A minimum of 100-150 animals per sex per group is recommended to achieve sufficient statistical power.
-
Dosage Groups: Include a control group (0 ppm this compound) and at least three dose groups. Doses used in the original studies included 400, 2,000, 10,000, 50,000, and 100,000 ppm in feed.
-
Route of Administration: Administer this compound mixed into the standard laboratory feed.
-
Exposure Period:
-
For adult-life exposure, begin treatment at 8 weeks of age and continue until the natural death of the animals.
-
For prenatal exposure, administer this compound to the dams from day 12 of gestation and continue in the offspring throughout their lifespan.
-
-
Endpoints:
-
Record daily clinical observations.
-
Measure body weight and food consumption weekly for the first 13 weeks and then monthly.
-
Conduct a full necropsy on all animals at the time of death.
-
Perform histopathological examination of all organs and tissues, with special attention to neoplastic lesions.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic pathway of this compound in animals and humans.
References
- 1. Life-Span Exposure to Low Doses of this compound Beginning during Prenatal Life Increases Cancer Effects in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. First Experimental Demonstration of the Multipotential Carcinogenic Effects of this compound Administered in the Feed to Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protocols for Assessing Aspartame's Neurobehavioral Effects
This technical support center provides refined protocols, troubleshooting guides, and frequently asked questions (FAQs) for researchers investigating the neurobehavioral effects of aspartame. The information is tailored for scientists and drug development professionals to enhance the reproducibility and accuracy of their experimental findings.
Section 1: Experimental Design & Dosing Protocols
Proper experimental design is critical to obtaining reliable data. This section addresses common questions regarding animal models, dose selection, and administration routes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended animal model for studying this compound's neurobehavioral effects?
A1: Sprague-Dawley and Wistar rats are commonly used for long-term carcinogenicity and neurobehavioral studies due to their well-characterized physiology and background tumor rates.[1][2] For studies focusing on heritable epigenetic effects, C57BL/6 mice have been used to demonstrate transgenerational anxiety-like behaviors.[3] The choice of model should align with the specific research question.
Q2: How should I determine the appropriate dosage of this compound for my study?
A2: Dose selection should be based on the study's objective and be relevant to human consumption levels. The FDA's Acceptable Daily Intake (ADI) is 50 mg/kg body weight/day, while the European Food Safety Authority's ADI is 40 mg/kg/day.[4][5]
-
Low-Dose Studies: To model typical human consumption, doses equivalent to 7-15% of the FDA's ADI have been used in mice, which corresponds to consuming 2-4 diet sodas daily.
-
High-Dose Studies: To investigate potential toxicity, doses can range from just under the ADI (e.g., 25 mg/kg) to much higher levels (e.g., 75-125 mg/kg or higher).
-
Dose Range: A range of doses is recommended to establish a dose-response relationship. Studies have used various doses, from 3 mg/kg up to 5,000 mg/kg.
Q3: What is the best route of administration for this compound in rodent studies?
A3: To mimic human consumption patterns, this compound is typically administered in the feed or drinking water. Oral gavage is also a common method for precise dose administration. It is crucial to ensure the stability of this compound in the chosen vehicle and to monitor daily intake to calculate the precise dosage received by each animal.
Experimental Workflow for a Neurobehavioral Study
A well-structured workflow ensures consistency and minimizes confounding variables.
Section 2: Behavioral Assessment Protocols & Troubleshooting
Behavioral tests are fundamental for assessing cognitive and emotional states. This section provides an overview of common tests and solutions to potential problems.
Detailed Methodologies for Key Experiments
1. Morris Water Maze (Spatial Memory)
-
Objective: To assess spatial learning and memory.
-
Protocol:
-
A circular pool is filled with opaque water, and a hidden escape platform is placed in one quadrant.
-
For 4-5 consecutive days (acquisition phase), the rodent is placed in the pool from different starting points and timed on how long it takes to find the platform (escape latency).
-
On the final day (probe trial), the platform is removed, and the rodent is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is measured.
-
-
Reference: Studies have shown that this compound-treated rodents may exhibit impaired spatial memory, indicated by longer escape latencies and less time in the target quadrant.
2. Elevated Plus Maze (Anxiety)
-
Objective: To assess anxiety-like behavior.
-
Protocol:
-
The apparatus consists of four arms (two open, two enclosed) arranged in a plus shape and elevated from the floor.
-
The rodent is placed in the center of the maze, facing an open arm, and allowed to explore for 5 minutes.
-
Time spent in the open arms versus the closed arms is recorded. Anxious animals tend to spend more time in the enclosed arms.
-
-
Reference: this compound administration has been associated with increased anxiety-like behavior in rodent models.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in behavioral data | Inconsistent handling, environmental noise, differences in lighting conditions. | Standardize handling procedures for all animals. Conduct tests at the same time of day in a quiet, consistently lit room. |
| Animals refuse to drink this compound-sweetened water | Aversion to the taste of the solution. | Begin with a lower concentration and gradually increase to the target dose. Ensure the control group receives plain water to rule out neophobia. |
| No significant effect observed at expected doses | Short duration of exposure, incorrect dose calculation, insensitive behavioral test. | Consider extending the exposure period (e.g., from 4 to 16 weeks). Double-check all dose calculations. Use a battery of tests to assess different neurobehavioral domains (e.g., cognition, anxiety, depression). |
| Conflicting results with previous studies | Differences in animal strain, age, sex, or experimental protocol. | Carefully review the methodologies of previous studies. Report all experimental details (strain, age, sex, housing conditions) to ensure reproducibility. |
Section 3: Biochemical and Molecular Analysis
Investigating the molecular mechanisms underlying this compound's effects is crucial. This involves analyzing neurotransmitter levels, oxidative stress markers, and gene expression.
This compound Metabolism and Neurotransmitter Interaction
Upon ingestion, this compound is metabolized into phenylalanine (50%), aspartic acid (40%), and methanol (B129727) (10%). These metabolites can cross the blood-brain barrier and potentially interfere with neurotransmitter synthesis and function.
-
Phenylalanine: An excess of phenylalanine can compete with other large neutral amino acids (like tyrosine and tryptophan) for transport into the brain. This can inhibit the synthesis of dopamine (B1211576) and serotonin (B10506), key regulators of mood and cognition.
-
Aspartic Acid: As an excitatory neurotransmitter, high levels of aspartic acid can lead to hyperexcitability of neurons.
-
Methanol: Methanol is metabolized into formaldehyde (B43269) and formic acid, which can induce oxidative stress.
Recommended Biochemical Assays
| Parameter | Method | Rationale |
| Neurotransmitters (Dopamine, Serotonin, Norepinephrine) | High-Performance Liquid Chromatography (HPLC) with electrochemical detection. | To directly measure changes in key neurotransmitter levels in brain regions like the hippocampus and cerebral cortex. |
| Oxidative Stress Markers (Malondialdehyde - MDA, Glutathione (B108866) - GSH) | Spectrophotometric assays. | To assess lipid peroxidation (MDA) and antioxidant status (GSH), which can be altered by this compound's metabolites. |
| Neuronal Damage/Gliosis (GFAP, Neuron-Specific Enolase - NSE) | Immunohistochemistry (IHC) or ELISA. | To quantify markers of astrocytic activation (GFAP) and neuronal injury (NSE) in brain tissue. |
Section 4: Quantitative Data and Interpretation
Summarizing quantitative findings in a structured format allows for easier comparison across studies and helps in interpreting the biological significance of the results.
Table of this compound's Effects on Neurotransmitters and Behavior
The following table summarizes findings from various rodent studies. Note that results can vary based on dose, duration, and animal model.
| Parameter | This compound Dose | Duration | Animal Model | Key Findings | Reference |
| Spatial Memory | 7% & 15% of FDA ADI | 16 weeks | Mice | Significant deficits in spatial learning and memory (Y-maze & Barnes maze). | |
| Anxiety-like Behavior | 40 & 80 mg/kg | 21 days | Wistar Rats | Increased anxiety observed in the elevated plus maze. | |
| Depressive Symptoms | 25 mg/kg | 8 days | Humans | Participants exhibited more depression and irritable mood. | |
| Brain Neurotransmitters | 50, 75, 125 mg/kg | 40 days | Wistar Rats | Dose-dependent reduction in serotonin and dopamine; increase in norepinephrine. | |
| Oxidative Stress | 75 mg/kg (single dose) | 24 hours | Wistar Rats | Significant decrease in glutathione (GSH) levels in multiple brain regions. | |
| Neuronal Count | 3 mg/kg | 6 weeks | Sprague-Dawley Rats | Significantly lower neuronal count in hippocampal CA1-CA3 areas. |
Interpreting Conflicting Data
The scientific literature on this compound contains mixed results. When interpreting data, consider the following:
-
Study Design: Crossover, double-blinded studies in humans and long-term, dose-ranging studies in animals often provide more robust evidence.
-
Dosage: Effects observed at extremely high doses may not be relevant to typical human consumption levels.
-
Individual Sensitivity: Some individuals may be more susceptible to this compound's effects, a factor that is difficult to model in preclinical studies.
-
Statistical Significance vs. Clinical Relevance: A statistically significant finding may not always translate to a clinically meaningful health effect. The magnitude of the effect should be carefully considered.
References
- 1. benchchem.com [benchchem.com]
- 2. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 3. College of Medicine researchers discover learning and memory deficits after ingestion of this compound - Florida State University News [news.fsu.edu]
- 4. Neurobehavioral Effects of this compound Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.ekb.eg [journals.ekb.eg]
Technical Support Center: Enhancing Reproducibility in In Vitro Aspartame Experiments
This guide provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting common issues and accessing standardized protocols for in vitro experiments involving aspartame. Our goal is to improve the reproducibility and reliability of findings in this area of research.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for inconsistent results in my this compound experiments?
A1: The most frequent source of variability is the instability of this compound in solution. This compound's stability is highly dependent on pH and temperature. At neutral or alkaline pH (common in cell culture media) and at 37°C, it can degrade into metabolites like aspartyl-phenylalanine, diketopiperazine, and methanol (B129727).[1][2][3][4] This degradation can alter the effective concentration of this compound and introduce confounding variables due to the biological activity of its breakdown products.
Q2: How should I prepare my this compound stock solution for cell culture?
A2: To ensure consistency, prepare a high-concentration stock solution in a solvent appropriate for your cell line, such as sterile dimethyl sulfoxide (B87167) (DMSO) or a slightly acidic aqueous buffer where this compound is more stable.[5] It is recommended to prepare fresh working dilutions in your cell culture medium immediately before each experiment. Avoid storing this compound in neutral pH culture medium for extended periods.
Q3: What are the primary metabolites of this compound I should be aware of in my in vitro system?
A3: In aqueous solutions, particularly under conditions typical for cell culture, this compound breaks down into three main metabolites: aspartic acid (approx. 40%), phenylalanine (approx. 50%), and methanol (approx. 10%). Methanol can be further oxidized to formaldehyde (B43269) and formic acid, which have their own toxicological profiles. It is crucial to consider that the observed cellular effects could be due to this compound itself or one or more of these degradation products.
Q4: Can this compound or its metabolites interfere with common cell-based assays?
A4: While direct interference is not widely reported for assays like MTT or LDH, the biological effects of this compound and its metabolites can indirectly influence results. For example, by inducing oxidative stress or altering cellular metabolism, this compound can affect readouts related to cell viability and proliferation. When using fluorescence-based assays, it is always good practice to run a control with this compound in a cell-free system to check for any intrinsic fluorescence or quenching properties.
Q5: At what concentrations are cellular effects of this compound typically observed in vitro?
A5: The effective concentration of this compound varies widely depending on the cell line and the endpoint being measured. Cytotoxic effects are often reported at higher concentrations (in the millimolar range), while more subtle effects on signaling pathways, such as the induction of reactive oxygen species (ROS), can be seen at lower, micromolar concentrations. Refer to the quantitative data table below for specific examples from published studies.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells or experiments. | This compound Degradation: Inconsistent degradation of this compound in the culture medium. | Prepare fresh working solutions of this compound for each experiment. Minimize the time between adding this compound to the medium and treating the cells. Consider a pilot study to assess this compound stability in your specific medium over the course of your experiment. |
| pH Fluctuation: this compound's degradation products can alter the pH of the medium, affecting cell health and experimental results. | Monitor the pH of your culture medium after adding this compound. Use a buffered medium and ensure your incubator's CO₂ levels are stable. | |
| Unexpectedly high cytotoxicity observed. | Metabolite Toxicity: The observed cell death may be due to the toxic effects of this compound's metabolites, such as formaldehyde. | Consider running parallel experiments with this compound's primary metabolites (aspartic acid, phenylalanine, and a methanol/formaldehyde source) to dissect their individual contributions to cytotoxicity. |
| Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, the final concentration of the solvent in the culture medium may be too high. | Ensure the final solvent concentration is consistent across all treatment groups, including vehicle controls, and is below the known toxic threshold for your cell line (typically <0.5% for DMSO). | |
| Results are not consistent with published literature. | Different Experimental Conditions: Variations in cell line, passage number, media composition, this compound concentration, or exposure duration can lead to different outcomes. | Carefully review and align your experimental protocol with established methods. Report all experimental details in your publications to improve transparency and reproducibility. |
| Purity of this compound: The purity of the this compound used can impact results. | Use a high-purity, research-grade source of this compound and be aware of the potential for contaminants. | |
| Difficulty dissolving this compound for stock solutions. | Poor Solubility at Neutral pH: this compound has limited solubility in water at neutral pH. | Dissolve this compound in a slightly acidic aqueous solution (e.g., pH adjusted with HCl) or use a small amount of a suitable solvent like DMSO. Gentle warming and sonication can also aid dissolution. |
Quantitative Data Summary
The following table summarizes key quantitative data from various in vitro studies on this compound. These values should be used as a reference, and optimal conditions should be determined empirically for each specific experimental system.
| Parameter | Cell Line | Value | Reference |
| IC50 Value | Human Lymphocytes | 287.342 mg/L (approx. 0.98 mM) | |
| HL-60 | 0.8 mM | ||
| Effective Concentration (Oxidative Stress) | SH-SY5Y | 271.7 µM | |
| MDCK | 250 µg/ml (approx. 0.85 mM) | ||
| Effective Concentration (Cytotoxicity) | HT-29 | 15-50 mM (significant decrease in viability) | |
| HeLa | 10-20 mM (induced DNA fragmentation) | ||
| Stability (Half-life) | Aqueous Solution (pH 7, 25°C) | A few days | |
| Aqueous Solution (pH 4.3, 25°C) | ~300 days | ||
| Flavored Milk (pH 6.6, refrigerated) | Degraded after 3 days | ||
| Whey Beverage (pH 3.7-3.85, refrigerated) | Stable for at least 15 days |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
High-purity this compound powder (CAS RN: 22839-47-0)
-
Sterile Dimethyl Sulfoxide (DMSO, cell culture grade) or sterile 0.1 M HCl.
-
Sterile, nuclease-free microcentrifuge tubes or vials.
-
-
Procedure for DMSO Stock (e.g., 100 mM):
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the required amount of this compound (MW: 294.3 g/mol ). For 1 ml of 100 mM stock, use 29.43 mg.
-
Add the this compound powder to a sterile tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired concentration.
-
Vortex or gently warm until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C for long-term stability.
-
-
Procedure for Aqueous Stock (e.g., 10 mM in 0.1 M HCl):
-
Under sterile conditions, dissolve the required amount of this compound in sterile 0.1 M HCl.
-
Once dissolved, filter-sterilize the solution using a 0.22 µm syringe filter.
-
Aliquot and store as described above.
-
Note: When using an acidic stock, ensure that the volume added to your cell culture medium does not significantly alter the final pH.
-
Protocol 2: General Cell Viability Assay (MTT-based)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density predetermined to ensure they are in the logarithmic growth phase at the end of the experiment.
-
Allow cells to adhere and recover for 24 hours in a 37°C, 5% CO₂ incubator.
-
-
Treatment:
-
Prepare fresh serial dilutions of this compound in complete cell culture medium from your stock solution.
-
Also, prepare a vehicle control containing the same final concentration of the solvent (e.g., DMSO) as the highest this compound concentration group.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following treatment, add MTT reagent (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
After incubation, solubilize the formazan (B1609692) crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow
Caption: A generalized workflow for in vitro this compound experiments.
Signaling Pathways of this compound Metabolites
Caption: Signaling pathways affected by this compound's metabolites.
References
- 1. Cytotoxic effects of methanol, formaldehyde, and formate on dissociated rat thymocytes: a possibility of this compound toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The in vitro cytotoxic, genotoxic, and oxidative damage potentials of the oral artificial sweetener this compound on cultured human blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound—True or False? Narrative Review of Safety Analysis of General Use in Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and Its Metabolites Cause Oxidative Stress and Mitochondrial and Lipid Alterations in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. touroscholar.touro.edu [touroscholar.touro.edu]
Strategies for long-term stability of aspartame standard solutions
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the long-term stability of aspartame standard solutions. It includes troubleshooting advice and frequently asked questions to ensure the accuracy and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound reference standards?
A1: Solid this compound reference standards should be stored in a cool, dry, and dark place.[1] The recommended storage temperature is typically between 2-8°C.[1][2][3] It is crucial to keep the standard in a well-sealed or airtight container to protect it from moisture, as this compound is susceptible to degradation in the presence of humidity and at elevated temperatures.[1]
Q2: How should I prepare an this compound standard stock solution to maximize its stability?
A2: To prepare a stock solution, allow the this compound standard container to reach room temperature before opening to prevent condensation. Use a calibrated balance to weigh the desired amount and dissolve it in a suitable solvent, which is often a buffered aqueous solution. For enhanced stability, it is recommended to adjust the pH of the aqueous solution to approximately 4.3.
Q3: What is the expected stability of an this compound solution at room temperature?
A3: The stability of an this compound solution is highly dependent on the pH. At room temperature, this compound is most stable in solutions with a pH of around 4 to 5. In acidic conditions, degradation occurs more slowly than in neutral or basic solutions. For instance, aqueous solutions of this compound stored at room temperature are not recommended to be kept for more than one day, especially at neutral pH.
Q4: What are the primary degradation products of this compound in solution?
A4: The main degradation products of this compound include aspartyl-phenylalanine, 5-benzyl-3,6-dioxo-2-piperazineacetic acid (also known as diketopiperazine or DKP), aspartic acid, and phenylalanine. The formation of these byproducts can interfere with analytical measurements and impact the accuracy of results.
Q5: How does pH affect the degradation pathway of this compound?
A5: The degradation pathway of this compound is significantly influenced by pH. Under acidic conditions (pH 2-6), the primary degradation product is often phenylalanine methyl ester. In the neutral to slightly alkaline range (pH 7-10), the formation of diketopiperazine (DKP) is the dominant degradation route. At a highly basic pH (e.g., pH 12), α-aspartylphenylalanine is the major breakdown product.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in chromatogram | Degradation of the this compound standard. | Prepare a fresh standard solution. Verify the storage conditions of both the solid standard and the solution. If degradation is suspected, use a new vial of the standard. |
| Inconsistent analytical results | Improper handling of the standard, instrument variability, or degradation of the standard solution. | It is best practice to prepare fresh standard solutions daily. Ensure proper instrument calibration and maintenance. Review all handling and storage procedures for the standard. |
| Difficulty in dissolving the standard | The standard may have absorbed moisture, or an incorrect solvent is being used. | Ensure the standard is brought to room temperature before opening the container. Use a high-purity solvent as specified in your analytical method. Sonication may also help in dissolving the standard. |
| Visible changes in the solid standard (e.g., clumping, discoloration) | Exposure to moisture or high temperatures. | Do not use the standard. It should be discarded, and a new vial should be obtained. Review and improve storage conditions to prevent this from happening in the future. |
Quantitative Data on this compound Stability
The stability of this compound in solution is significantly impacted by both pH and temperature. The following tables summarize the degradation kinetics under various conditions.
Table 1: Effect of pH and Temperature on the Half-Life of this compound
| pH | Temperature (°C) | Half-life (Days) | Primary Degradation Products |
| 2.75 | 30 | ~4 (estimated from 60.6% remaining after 2 months) | Phenylalanine methyl ester |
| 3.25 | 30 | ~8 (estimated from 79.2% remaining after 2 months) | Phenylalanine methyl ester |
| 4.57 | 30 | >150 (estimated from 89.7% remaining after 2 months) | Minimal degradation |
| 5 | 45 | 6.3 (at water activity of 0.61) | Diketopiperazine (DKP) |
| 5 | 45 | 5.4 (at water activity of 0.65) | Diketopiperazine (DKP) |
| 6.4 | 4 | 58 | Diketopiperazine (DKP) |
| 6.7 | 4 | 24 | Diketopiperazine (DKP) |
| 6.4 | 30 | 4 | Diketopiperazine (DKP) |
| 6.7 | 30 | 1 | Diketopiperazine (DKP) |
Data synthesized from multiple sources.
Table 2: Stability of this compound in an Orange Flavored Soft Drink During Storage
| pH | Storage Temperature (°C) | Remaining this compound after 5 Months (%) |
| 2.75 | 20 | 65.4 |
| 3.25 | 20 | 82.1 |
| 4.57 | 20 | 87.8 |
| 2.75 | 30 | 25.84 |
| 3.25 | 30 | 51.50 |
| 4.57 | 30 | 99.30 (at 30°C) |
| 2.75 | 40 | Least stable |
| 4.57 | 20 | Most stable |
Source: Storage Stability of this compound in Orange Flavored Soft Drinks
Experimental Protocols
A common method for assessing the stability of this compound and its degradation products is High-Performance Liquid Chromatography (HPLC).
Objective: To determine the degradation rate of this compound and identify its major degradation products under specific pH and temperature conditions over time.
Materials:
-
This compound reference standard
-
Phosphate (B84403) buffer solutions (e.g., pH 3.5, 4.0, 7.0)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Phosphoric acid or formic acid (for mobile phase adjustment)
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
C18 HPLC column
-
pH meter
-
Incubator or water bath
Procedure:
-
Preparation of Standard Solution: Accurately weigh the this compound reference standard and dissolve it in the mobile phase or a suitable buffer to create a stock solution (e.g., 100 µg/mL).
-
Preparation of Test Solutions: Dilute the stock solution with the desired pH buffer to achieve the final concentration for the stability study.
-
Incubation: Store the test solutions in sealed vials at a constant temperature (e.g., 25°C, 30°C, 40°C) in an incubator or water bath.
-
Sampling: At predetermined time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each test solution.
-
Sample Preparation for HPLC: If necessary, dilute the samples with the mobile phase to ensure the concentration falls within the calibration range of the HPLC method.
-
HPLC Analysis:
-
Mobile Phase: A typical mobile phase is a mixture of phosphate buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid) and acetonitrile. A gradient elution may be used.
-
Column: A C18 reversed-phase column is commonly used.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintain a constant column temperature, for example, 30°C.
-
Detection: Monitor the eluent using a UV detector at a wavelength where this compound and its degradation products absorb, such as 210 nm. An MS detector can be used for more specific identification and quantification.
-
-
Quantification: Create a calibration curve using freshly prepared standard solutions of known concentrations to quantify the amount of this compound and its degradation products in the samples at each time point.
Visualizations
Caption: this compound degradation pathways in acidic versus neutral/alkaline conditions.
Caption: Experimental workflow for an this compound stability study.
Caption: Troubleshooting logic for inconsistent analytical results.
References
Enhancing the resolution of aspartame and its degradation products in chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the chromatographic resolution of aspartame and its degradation products.
Troubleshooting Guide
This guide addresses specific issues that may arise during the chromatographic analysis of this compound and its degradation products.
Question: How can I improve the poor resolution between this compound and its key degradation product, diketopiperazine (DKP)?
Answer:
Poor resolution between this compound and DKP is a common challenge. Here are several strategies to enhance their separation:
-
Mobile Phase Optimization:
-
Adjust pH: The pH of the mobile phase is a critical factor. This compound is most stable at a pH of 4.3.[1][2] Operating within a pH range of 2.5 to 4.5 can improve separation and minimize on-column degradation.[1][3] For instance, a mobile phase consisting of potassium dihydrogen phosphate (B84403) (pH 4.5) and acetonitrile (B52724) (80:20 v/v) has been shown to provide good resolution.[3]
-
Modify Organic Solvent Ratio: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase will increase retention times and can improve the resolution between closely eluting peaks.
-
-
Column Selection:
-
Stationary Phase: A C18 column is commonly used and effective for this separation. For more challenging separations, consider a phenyl-based column, which can offer different selectivity.
-
Particle Size and Dimensions: Using a column with a smaller particle size (e.g., 2.5 µm) can increase efficiency and lead to sharper peaks and better resolution. A longer column can also increase the plate number, thereby improving resolution.
-
-
Temperature Control:
-
Lowering the column temperature can increase retention and improve peak resolution. However, ensure the temperature is not so low that it significantly increases backpressure. Conversely, increasing the temperature can sometimes improve peak shape and selectivity, but it may also accelerate this compound degradation. It is a parameter that needs to be optimized for your specific method.
-
Question: What are the likely causes of peak tailing for the this compound peak and how can I fix it?
Answer:
Peak tailing can be caused by several factors. Here's a systematic approach to troubleshoot this issue:
-
Check Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of silanol (B1196071) groups on the silica-based column packing, causing interactions with the analyte and resulting in peak tailing. Ensure the pH is optimized for your column and analytes. A pH of 4.5 has been shown to produce symmetric peaks for this compound.
-
Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and re-injecting.
-
Column Contamination or Degradation: The column may be contaminated with strongly retained compounds from previous injections, or the stationary phase may be degrading.
-
Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the column.
-
-
Extra-Column Volume: Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening and tailing. Ensure all connections are secure and tubing is as short as possible.
Question: My this compound peak area is inconsistent and tends to decrease with subsequent injections. What is happening?
Answer:
A decreasing peak area for this compound often indicates its degradation during the analysis. This compound is unstable under certain conditions and can degrade into products like DKP, aspartyl-phenylalanine, phenylalanine, and aspartic acid.
-
Control pH: this compound is most stable at a pH of 4.3. If your mobile phase pH is significantly higher or lower, this compound can degrade. Adjusting the mobile phase pH to be within the stable range of 4.0 to 5.0 is recommended.
-
Temperature Effects: Elevated temperatures can accelerate the degradation of this compound. If you are using a heated column compartment, try reducing the temperature.
-
Sample Matrix: The sample matrix itself can influence stability. For complex matrices, proper sample preparation, such as solid-phase extraction (SPE), can help remove interfering substances and improve stability.
Frequently Asked Questions (FAQs)
What are the primary degradation products of this compound?
This compound can degrade into several products, with the most common being:
-
Diketopiperazine (DKP) (5-benzyl-3,6-dioxo-2-piperazieacetic acid)
-
Aspartyl-phenylalanine (Asp-Phe)
-
Phenylalanine (Phe)
-
Aspartic acid (Asp)
-
Methanol
Which chromatographic mode is best for analyzing this compound and its degradation products?
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique for the separation and determination of this compound and its degradation products. C18 columns are widely used for this purpose.
What detection method is typically used?
UV detection is commonly employed, with wavelengths typically set between 210 nm and 230 nm. For example, detection at 214 nm allows for the determination of this compound and its major degradation products. A wavelength of 217 nm has also been used specifically for this compound.
Experimental Protocols
Protocol 1: HPLC Method for the Determination of this compound and its Decomposition Products in Foods
This method is suitable for the analysis of this compound and its major degradation products (diketopiperazine, aspartyl-phenylalanine, and phenylalanine) in various food matrices.
-
Sample Preparation:
-
Dilute or extract the sample with water.
-
Filter the solution. For complex matrices, centrifugation or clarification with Carrez solutions may be necessary.
-
-
Chromatographic Conditions:
-
Column: µBondapak C18
-
Mobile Phase: 0.0125M KH2PO4 (pH 3.5) and acetonitrile (85:15 or 98:2 v/v)
-
Detection: UV absorbance at 214 nm
-
Protocol 2: HPLC Method for the Separation of this compound and Acesulfame-K
This method provides a validated approach for the simultaneous determination of this compound and acesulfame-K in beverages.
-
Sample Preparation:
-
For solid samples, weigh 1g, dissolve in 50 mL of deionized water, and sonicate.
-
For liquid samples (soft drinks), degas in an ultrasonic bath for 5 minutes.
-
Filter the sample through a 0.45 µm nylon syringe filter.
-
-
Chromatographic Conditions:
-
Column: Welchrom C18 (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Potassium dihydrogen phosphate (pH 4.5) and acetonitrile (80:20 v/v)
-
Flow Rate: 1 mL/min
-
Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 217 nm for this compound and 226 nm for Acesulfame-K
-
Data Presentation
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | µBondapak C18 | Welchrom C18 (4.6x250mm, 5µm) | VP-ODS (150mm x 2mm, 4.6µm) |
| Mobile Phase | 0.0125M KH2PO4 (pH 3.5) / Acetonitrile (85:15 or 98:2) | KH2PO4 (pH 4.5) / Acetonitrile (80:20) | A: 0.1% Formic Acid in Water, B: Acetonitrile (Gradient) |
| Flow Rate | Not Specified | 1.0 mL/min | Not Specified |
| Temperature | Not Specified | 30°C | Not Specified |
| Detection | UV at 214 nm | UV at 217 nm | Tandem Mass Spectrometry (MS/MS) |
Table 2: Retention Times for this compound and a Co-analyte
| Analyte | Retention Time (minutes) |
| Acesulfame-K | 2.94 |
| This compound | 6.51 |
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Troubleshooting decision tree for poor peak resolution.
Caption: Degradation pathway of this compound.
References
Validation & Comparative
Comparative Analysis of Aspartame and Sucralose on Gut Health
A critical examination of non-nutritive sweeteners (NNS) reveals divergent effects on the gut microbiome and intestinal barrier integrity. This guide provides a comparative analysis of two widely consumed artificial sweeteners, aspartame and sucralose (B1001), drawing upon key experimental data from animal models, in vitro systems, and human clinical trials to inform researchers, scientists, and drug development professionals.
Executive Summary
Current evidence presents a complex and sometimes conflicting picture of how this compound and sucralose interact with the gut environment. Animal and in vitro studies tend to report more significant alterations, including changes in bacterial populations, short-chain fatty acid (SCFA) production, and gut barrier function. In contrast, human studies, particularly those using realistic daily intake levels, have often reported minimal to no significant effects. This compound, which is metabolized into aspartic acid, phenylalanine, and methanol, has been shown in rodent studies to alter gut microbiota composition and elevate propionate (B1217596) levels, potentially impacting glucose metabolism.[1][2][3] Sucralose, being largely unabsorbed, interacts directly with the gut microbiota, where studies have shown it can lead to shifts in bacterial populations and, in some models, increase intestinal permeability.[4][5]
Data on Gut Microbiota and Metabolites
Experimental data indicates that both this compound and sucralose can modulate the composition of the gut microbiota, though the specific changes vary between studies, model systems (animal vs. human), and dosage.
In a study on diet-induced obese rats, low-dose this compound consumption (5-7 mg/kg/day for 8 weeks) was associated with an increase in total bacteria, specifically elevating the abundance of Enterobacteriaceae and Clostridium leptum. This was accompanied by a significant rise in the serum concentration of the SCFA propionate.
Conversely, a randomized double-blinded crossover clinical trial in healthy adults found that daily consumption of this compound (14% of ADI) or sucralose (20% of ADI) for two 14-day periods had minimal effect on gut microbiota composition or fecal SCFA concentrations. These findings highlight potential discrepancies between animal models and human responses at typical consumption levels.
Table 1: Comparative Effects on Gut Microbiota and SCFAs
| Sweetener | Study (Model) | Dosage | Key Findings on Gut Microbiota | Key Findings on SCFAs |
| This compound | Palmnäs et al., 2014 (Rat) | 5-7 mg/kg/day | ▲ Total bacteria▲ Enterobacteriaceae▲ Clostridium leptum | ▲ Serum Propionate |
| This compound | Ahmad et al., 2020 (Human) | 14% of ADI (0.425 g) | No significant change in bacterial taxa or community structure. | No significant difference in fecal SCFAs. |
| Sucralose | Abou-Donia et al., 2008 (Rat) | 1.1-11 mg/kg/day (as Splenda®) | ▼ Total anaerobes, bifidobacteria, lactobacilli, Bacteroides | Not Measured |
| Sucralose | Bian et al., 2017 (Mouse) | ~3.3 mg/kg/day | Altered developmental dynamics of 14 bacterial genera. | Disrupted tryptophan metabolism. |
| Sucralose | Ahmad et al., 2020 (Human) | 20% of ADI (0.136 g) | No significant change in bacterial taxa or community structure. | No significant difference in fecal SCFAs. |
Impact on Gut Barrier Integrity
The integrity of the intestinal epithelial barrier is crucial for preventing the translocation of harmful substances into circulation. In vitro studies using the Caco-2 intestinal cell line have provided mechanistic insights into how these sweeteners may affect this barrier.
A key study demonstrated that low concentrations (0.1 mM) of both sucralose and this compound increased the permeability of Caco-2 cell monolayers after 24 hours. This effect was linked to the activation of the sweet taste receptor T1R3, leading to the downregulation and internalization of the tight junction protein claudin-3. The study also noted that this compound, but not sucralose, induced oxidative stress (ROS production), which contributed to the increase in permeability.
Table 2: Comparative Effects on Gut Barrier Function (In Vitro)
| Sweetener | Study (Model) | Concentration | Effect on Permeability (FITC-dextran assay) | Proposed Mechanism |
| This compound | Shil et al., 2020 (Caco-2 cells) | 0.1 mM | ▲ Increased Permeability | Activation of T1R3, downregulation of claudin-3, induction of ROS. |
| Sucralose | Shil et al., 2020 (Caco-2 cells) | 0.1 mM | ▲ Increased Permeability | Activation of T1R3, downregulation of claudin-3. |
Visualizing Experimental Workflows and Pathways
To understand how this data is generated and the mechanisms involved, the following diagrams illustrate a typical experimental workflow for microbiota analysis and the proposed signaling pathway for sweetener-induced barrier dysfunction.
References
- 1. Low-Dose this compound Consumption Differentially Affects Gut Microbiota-Host Metabolic Interactions in the Diet-Induced Obese Rat | PLOS One [journals.plos.org]
- 2. Low-dose this compound consumption differentially affects gut microbiota-host metabolic interactions in the diet-induced obese rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Low-Dose this compound Consumption Differentially Affects Gut Microbiota-Host Metabolic Interactions in the Diet-Induced Obese Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential Effects of Sucralose and Saccharin on Gut Microbiota: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Comparative Guide to Biomarkers for Aspartame Intake
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of potential biomarkers for assessing aspartame intake. Due to the rapid metabolism of this compound, direct measurement in biological fluids is not feasible. Therefore, this guide focuses on its primary metabolites: phenylalanine, aspartic acid, and methanol (B129727). The validation of these as specific biomarkers is challenging due to their endogenous nature and presence in various foods. This document summarizes available quantitative data, details experimental protocols for their measurement, and visualizes the metabolic and signaling pathways involved.
Comparison of Potential Biomarkers for this compound Intake
The primary metabolites of this compound—phenylalanine, aspartic acid, and methanol—have been investigated as potential biomarkers of intake. However, their utility is limited by their low specificity, as they are all naturally present in the body and consumed through various dietary sources.[1]
Table 1: Quantitative Changes in Plasma Phenylalanine Following this compound Ingestion
| This compound Dose | Study Population | Baseline Plasma Phenylalanine (μmol/dL) | Peak Plasma Phenylalanine (μmol/dL) | Time to Peak | Analytical Method | Reference |
| 10 mg/kg (repeated doses) | Normal Adults | 5.09 ± 0.82 | 6.73 ± 0.75 | 30-45 min post-ingestion | Not Specified | [2] |
| 10 mg/kg (repeated doses) | Adults heterozygous for PKU | 9.04 ± 1.71 | 12.1 ± 2.08 | 30-45 min post-ingestion | Not Specified | [3] |
| 600 mg (repeated doses) | Normal Adults | Not Specified | 1.41 to 2.35 above baseline | 30 min post-ingestion | Not Specified | [4] |
| 1.0 g (single dose) | Normal Adult Males | Not Specified | ~55% increase in Phe/LNAA ratio | 2 hours | Not Specified |
PKU: Phenylketonuria, LNAA: Large Neutral Amino Acids
Table 2: Quantitative Changes in Blood and Breath Methanol Following this compound Ingestion
| This compound Dose | Study Population | Baseline Methanol | Peak Methanol | Time to Peak | Sample Type | Analytical Method | Reference |
| 34 mg/kg | Normal Adults | Below detection | Below detection (0.4 mg/dL) | - | Blood | Not Specified | |
| 100 mg/kg | Normal Adults | Not Specified | 1.27 ± 0.48 mg/dL | Not Specified | Blood | Not Specified | |
| 150 mg/kg | Normal Adults | Not Specified | 2.14 ± 0.35 mg/dL | Not Specified | Blood | Not Specified | |
| 200 mg/kg | Normal Adults | Not Specified | 2.58 ± 0.78 mg/dL | Not Specified | Blood | Not Specified | |
| 40 mg/kg (ADI) | Healthy Volunteers | 193 to 436 ppbv | 981-1622 ppbv | ~2 hours | Breath | SIFT-MS |
ADI: Acceptable Daily Intake, ppbv: parts-per-billion by volume, SIFT-MS: Selected Ion Flow Tube Mass Spectrometry
Experimental Protocols
Protocol 1: Quantification of Plasma Amino Acids by LC-MS/MS
This protocol provides a general workflow for the analysis of plasma amino acids, including phenylalanine and aspartic acid, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Collect whole blood in EDTA-containing tubes.
-
Centrifuge at 1,500 x g for 10 minutes at 4°C to separate plasma.
-
To 100 µL of plasma, add 10 µL of 30% sulfosalicylic acid to precipitate proteins.
-
Vortex for 30 seconds and incubate at 4°C for 30 minutes.
-
Centrifuge at 12,000 rpm for 5 minutes.
-
Dilute 50 µL of the supernatant with 450 µL of an internal standard solution (containing isotopically labeled amino acids) in the initial mobile phase.
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Use a suitable column for amino acid analysis, such as a mixed-mode or HILIC column.
-
Employ a gradient elution with mobile phases typically consisting of ammonium (B1175870) formate (B1220265) in water (A) and acetonitrile (B52724) (B).
-
The total run time is typically between 15 and 20 minutes.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive ion mode using Selected Reaction Monitoring (SRM).
-
Set specific precursor-to-product ion transitions for each amino acid and internal standard.
-
Optimize source parameters (e.g., spray voltage, gas flows, temperatures) for maximum sensitivity.
-
3. Data Analysis:
-
Quantify the concentration of each amino acid by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared with known concentrations of amino acid standards.
Protocol 2: Quantification of Blood Methanol by Headspace Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a common method for determining methanol concentrations in blood samples.
1. Sample Preparation:
-
Collect blood samples in appropriate tubes (e.g., with sodium fluoride/potassium oxalate (B1200264) to prevent glycolysis and microbial activity).
-
In a headspace vial, combine 1 mL of the blood sample with an internal standard (e.g., isopropanol).
-
Seal the vial tightly.
2. Headspace GC-MS Analysis:
-
Headspace Incubation:
-
Incubate the sealed vial in a headspace autosampler at a controlled temperature (e.g., 80°C) for a specific duration to allow volatile compounds, including methanol, to equilibrate into the headspace gas.
-
-
Gas Chromatography:
-
Inject a portion of the headspace gas into the GC system.
-
Use a suitable capillary column (e.g., a wax or polar column) for the separation of volatile compounds.
-
Employ a temperature program to achieve separation of methanol from other volatile components.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in electron ionization (EI) mode.
-
Monitor for characteristic ions of methanol (e.g., m/z 31, 32) and the internal standard.
-
3. Data Analysis:
-
Quantify the methanol concentration by comparing the peak area ratio of methanol to the internal standard against a calibration curve prepared with known concentrations of methanol standards in a similar matrix (e.g., blank blood).
Visualizations
References
Cross-Laboratory Validation of Aspartame Quantification Methods: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of aspartame is critical for quality control, regulatory compliance, and safety assessment. This guide provides a comparative analysis of cross-laboratory validated methods for the determination of this compound in various matrices, with a focus on High-Performance Liquid Chromatography (HPLC) based techniques.
The reliable measurement of this compound, a widely used artificial sweetener, is essential across the food, beverage, and pharmaceutical industries. To ensure consistency and accuracy of results among different laboratories, cross-laboratory validation studies are paramount. This guide summarizes the performance of various analytical methods, presenting key validation parameters and detailed experimental protocols.
Comparison of Validated Analytical Methods
High-Performance Liquid Chromatography (HPLC) coupled with various detectors stands out as the most prevalent and thoroughly validated technique for this compound quantification.[1][2][3][4][5] Other methods, including spectrophotometry and titrimetry, have also been evaluated, though HPLC methods generally offer superior selectivity and sensitivity.
The following table summarizes the performance characteristics of different HPLC methods validated for this compound quantification, often in combination with other sweeteners and food additives.
| Analytical Method | Matrix | Linearity (r²) | Accuracy (% Recovery) | Precision (RSD%) | Limit of Quantification (LOQ) |
| RP-HPLC with UV Detection | Soft Drinks | >0.999 | 97.42 ± 0.34 | <1 | 8.0 mg/L |
| HPLC with Photodiode Array (PDA) Detection | Juices & Carbonated Beverages | >0.99 | 80 - 98 | Reproducibility: 12 | Not Specified |
| RP-HPLC with Diode Array Detection (DAD) | Beverages | Not Specified | Not Specified | Not Specified | 0.17 mg/L |
| HPLC-MS/MS | Various Foods (Beverages, Dairy, Fish) | ≥0.999 | 84.2 - 106.7 | <10 | <2.5 µg/mL (µg/g) |
| Optimized RP-HPLC with PDA Detection | Carbonated Soft Drinks | Not Specified | 95.21 - 99.82 | 1.65 - 2.48 | Not Specified |
| HPLC with UV-Photo Diode Array Detector | Non-alcoholic Beverages | >0.999 | 98.9 - 101.5 | <2 | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results across laboratories. Below are summarized protocols for the key HPLC-based methods.
Reversed-Phase HPLC with UV Detection for Soft Drinks
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reverse phase column.
-
Mobile Phase: Buffered mobile phase (details not specified in the abstract).
-
Detection: UV absorption at 220 nm.
-
Sample Preparation: Degas the soft drink sample by sonication. A filtered sub-sample is then directly analyzed.
-
Quantification: Determined from peak areas and a calibration graph prepared using mixed standard solutions of acesulfame (B1210027) K, this compound, and saccharin.
HPLC with Photodiode Array (PDA) Detection for Juices and Carbonated Beverages
-
Instrumentation: HPLC system with a Photodiode Array detector.
-
Detection Wavelength: 217 nm for this compound.
-
Sample Preparation: Not detailed in the abstract.
-
Validation: The method was validated in-house according to Eurachem guidelines.
HPLC-MS/MS for Various Food Matrices
-
Instrumentation: HPLC system coupled to a mass spectrometer with an electrospray source operating in negative ion mode.
-
Column: C18 column.
-
Mobile Phase: Gradient elution.
-
Sample Preparation:
-
Extraction with a buffer composed of formic acid and N,N-diisopropylethylamine at pH 4.5 in an ultrasonic bath.
-
Clean-up of the extract using a Solid-Phase Extraction (SPE) column.
-
-
Quantification: Based on calibration curves.
Cross-Laboratory Validation Workflow
The process of cross-laboratory validation is a systematic endeavor to ensure that an analytical method is robust and yields comparable results when performed by different analysts in different laboratories. The following diagram illustrates a typical workflow for such a study.
Caption: Workflow of a cross-laboratory validation study.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. researchgate.net [researchgate.net]
- 3. akjournals.com [akjournals.com]
- 4. Determination of artificial sweeteners in beverages and special nutritional products using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpsa.journals.ekb.eg [bpsa.journals.ekb.eg]
Comparative study of aspartame versus stevia on metabolic syndrome markers
A Comparative Analysis of Aspartame and Stevia on Metabolic Syndrome Markers for Researchers and Drug Development Professionals
The increasing prevalence of metabolic syndrome, a cluster of conditions that elevate the risk of heart disease, stroke, and type 2 diabetes, has intensified the search for sugar substitutes that do not adversely affect metabolic health. This guide provides a detailed comparative analysis of two popular non-nutritive sweeteners, this compound and stevia, on key markers of metabolic syndrome, supported by experimental data from clinical trials and preclinical studies.
Data Summary: this compound vs. Stevia
The following tables summarize the quantitative effects of this compound and stevia on primary metabolic syndrome markers based on findings from human clinical trials.
Table 1: Effects on Postprandial Glucose and Insulin (B600854) Levels
| Sweetener | Study | Postprandial Glucose Response | Postprandial Insulin Response |
| Stevia | Anton et al. (2010)[1][2] | Significantly lower compared to sucrose[1]. | Significantly lower compared to both this compound and sucrose[1]. |
| Tey et al. (2017)[3] | No significant difference in total area under the curve (AUC) over 3 hours compared to sucrose (B13894) or this compound. | No significant difference in total AUC over 3 hours compared to sucrose or this compound. | |
| This compound | Anton et al. (2010) | No significant difference compared to stevia. | Significantly higher than stevia at 30 and 60 minutes post-meal. |
| Tey et al. (2017) | No significant difference in total AUC over 3 hours compared to sucrose or stevia. | No significant difference in total AUC over 3 hours compared to sucrose or stevia. | |
| Multiple Studies | Generally found to have no discernible impact on fasting glucose or insulin sensitivity in various trials. | Some studies suggest it does not directly raise insulin levels, while others raise concerns about potential disruption of insulin signaling. |
Table 2: Long-Term Effects on Metabolic Syndrome Markers (Stevia Study)
Data from a 4-month study on patients with Metabolic Syndrome (MetS) who consumed a stevia-based snack as part of a low-calorie diet, compared to a control group on a low-calorie diet alone.
| Marker | Stevia Group (Change over 4 months) | Control Group (Change over 4 months) | Between-Group Comparison (P-value) |
| Fasting Glucose | Marginally significant decrease (P=0.07) | Not specified | Marginally significant decrease in Stevia group (P=0.058) |
| Systolic Blood Pressure (sBP) | Significant decrease (P<0.001) | Significant decrease (P=0.02) | Significantly lower in Stevia group (P=0.003) |
| Diastolic Blood Pressure (dBP) | Significant decrease (P<0.001) | Not specified | Not specified |
| Body Mass Index (BMI) | Significant decrease (P<0.001) | Significant decrease (P=0.01) | Not specified |
| Total Cholesterol (TCHOL) | Significant decrease (P=0.022) | Not specified | Not specified |
| LDL Cholesterol | Marginally significant decrease (P=0.072) | Not specified | Not specified |
| Oxidized LDL (ox-LDL) | Significant decrease (P=0.016) | Not specified | Significantly lower in Stevia group (P=0.01) |
| Leptin | Marginally significant decrease (P=0.071) | Not specified | Marginally significant decrease in Stevia group (P=0.054) |
Table 3: Effects on Lipid Profile (Meta-Analysis)
Findings from a meta-analysis of 14 Randomized Controlled Trials (RCTs) on non-nutritive sweeteners (NNS), including stevia and artificial sweeteners.
| Lipid Marker | Pooled Effect of NNS (Weighted Mean Difference) | 95% Confidence Interval | Conclusion |
| Triglycerides (TG) | -1.31 mg/dl | -5.89, 3.27 | No significant effect |
| Total Cholesterol (TC) | -2.27 mg/dl | -7.61, 3.07 | No significant effect |
| LDL Cholesterol | 1.00 mg/dl | -2.72, 4.71 | No significant effect |
| HDL Cholesterol | 0.06 mg/dl | -0.62, 0.73 | No significant effect |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for key studies cited in this guide.
Protocol 1: Acute Effects on Postprandial Glucose and Insulin (Anton et al., 2010)
-
Study Design : A randomized, crossover study.
-
Participants : 19 lean and 12 obese healthy individuals.
-
Intervention : Participants consumed one of three preloads (stevia, this compound, or sucrose) 20 minutes before lunch and dinner on three separate days.
-
Stevia Preload : 290 kcal
-
This compound Preload : 290 kcal
-
Sucrose Preload : 493 kcal
-
-
Outcome Measures :
-
Blood samples were collected at baseline and at various time points post-preload and post-meal to measure glucose and insulin levels.
-
Food intake at lunch and dinner was recorded to assess caloric compensation.
-
Subjective ratings of hunger and satiety were collected.
-
Protocol 2: Long-Term Effects on Metabolic Syndrome (Ritu et al.)
-
Study Design : A randomized controlled trial lasting four months.
-
Participants : 38 patients diagnosed with Metabolic Syndrome (MetS) according to NCEP/ATPIII criteria.
-
Intervention : All patients followed a low-calorie diet. They were randomly assigned to one of two groups:
-
Stevia Group (n=19) : Consumed a stevia-based snack four times a week.
-
Control Group (n=19) : Consumed a sweet of their choice once a week.
-
-
Outcome Measures : A comprehensive panel of metabolic markers was measured at baseline and after four months, including BMI, waist/hip ratio, blood pressure, glucose, lipid profile (triglycerides, cholesterol), insulin, HOMA-IR, and markers of inflammation and oxidative stress (ox-LDL, IL-6, etc.).
Visualizations: Workflows and Signaling Pathways
Diagrams generated using Graphviz provide a clear visual representation of experimental processes and biological mechanisms.
Caption: Generalized workflow for a clinical trial comparing sweeteners.
Caption: Potential signaling pathways affected by non-nutritive sweeteners.
Discussion of Findings
The existing body of evidence presents a nuanced picture when comparing this compound and stevia.
-
Glycemic and Insulinemic Response : Acute studies show conflicting results. One study demonstrated that stevia significantly lowered postprandial insulin levels compared to this compound, while another found no significant differences in the total glucose or insulin response over a three-hour period between stevia, this compound, and sucrose-sweetened beverages. Long-term studies on this compound have generally not found a significant impact on fasting glucose or insulin sensitivity. Conversely, long-term consumption of stevia in individuals with metabolic syndrome has been associated with marginally significant decreases in fasting glucose.
-
Lipid Profile and Body Weight : Meta-analyses of multiple RCTs conclude that non-nutritive sweeteners, as a category, do not significantly affect lipid profiles (total cholesterol, LDL, HDL, triglycerides) in adults. Similarly, a meta-analysis focused on this compound showed no effect on body weight compared to sugar or water. The long-term study on stevia, however, did show significant reductions in total cholesterol in patients with metabolic syndrome on a low-calorie diet.
-
Blood Pressure : The long-term study on stevia demonstrated a significant reduction in both systolic and diastolic blood pressure, which was more pronounced than in the control group on a hypocaloric diet alone. This suggests a potential cardiovascular benefit of stevia compounds, which are known to have anti-hypertensive effects.
-
Underlying Mechanisms : Research into the mechanisms of action is ongoing. Some studies in mice suggest that this compound may induce hyperinsulinemia and inflammation, potentially aggravating atherosclerosis. Both this compound and stevia have been shown to interact with the gut microbiota, which may lead to downstream metabolic effects. The alteration of gut bacteria is a proposed mechanism for how non-nutritive sweeteners could influence metabolic health, though the precise pathways are still under investigation.
Conclusion
For researchers and drug development professionals, the choice between this compound and stevia is not straightforward and may depend on the specific metabolic outcome of interest.
-
Stevia shows more promising results in the context of long-term management of metabolic syndrome, with studies indicating potential benefits for blood pressure, glucose control, and lipid profiles, particularly in at-risk populations.
-
This compound , while one of the most studied sweeteners and considered safe by regulatory bodies like the FDA, has been the subject of conflicting research regarding its long-term metabolic impact. Recent preclinical data have raised concerns about its potential role in insulin-triggered inflammation.
Both sweeteners appear to be metabolically more benign than sucrose in the short term, particularly concerning acute glycemic response. However, their long-term effects, especially their interactions with the gut microbiome and potential influence on inflammatory pathways, warrant further rigorous investigation. Future research should focus on well-controlled, long-term comparative trials in diverse human populations to fully elucidate their respective roles in metabolic health.
References
- 1. Effects of stevia, this compound, and sucrose on food intake, satiety, and postprandial glucose and insulin levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of this compound-, monk fruit-, stevia- and sucrose-sweetened beverages on postprandial glucose, insulin and energy intake - PubMed [pubmed.ncbi.nlm.nih.gov]
Aspartame's Carcinogenic Potential: A Comparative Review of Key Studies
A comprehensive analysis of the evidence from animal and human studies on the controversial artificial sweetener, aspartame, reveals conflicting findings regarding its potential to cause cancer. While some studies, notably from the Ramazzini Institute, have reported an increased incidence of certain cancers in rodents, large-scale human cohort studies and regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA) have largely concluded that this compound is safe at current acceptable daily intake levels.
This guide provides a detailed comparison of the pivotal studies that have shaped the ongoing debate surrounding this compound's safety. It is intended for researchers, scientists, and drug development professionals seeking an objective overview of the existing evidence, including experimental methodologies and quantitative data.
Executive Summary of Findings
The carcinogenicity of this compound has been a subject of scientific debate for decades. The controversy was reignited in July 2023 when the International Agency for Research on Cancer (IARC), a branch of the World Health Organization (WHO), classified this compound as "possibly carcinogenic to humans" (Group 2B).[1][2] This classification was primarily based on limited evidence from human studies suggesting a potential link to hepatocellular carcinoma (a type of liver cancer).[1][3]
However, another WHO committee, the Joint FAO/WHO Expert Committee on Food Additives (JECFA), which assesses the risk of food additives, reaffirmed the acceptable daily intake (ADI) of 40 mg/kg body weight per day, concluding that the evidence of a link between this compound consumption and cancer in humans is not convincing.[1] This discrepancy highlights the complexity of interpreting the available scientific data.
This review delves into the key studies that have contributed to this debate, focusing on the influential animal studies conducted by the Ramazzini Institute and the large-scale human epidemiological study, the NutriNet-Santé cohort.
Comparative Analysis of Key Studies
Animal Studies: The Ramazzini Institute Findings
The Ramazzini Institute (RI) in Italy has conducted a series of long-term carcinogenicity bioassays on this compound in rats and mice, the results of which have been a cornerstone of the argument for its potential carcinogenicity.
Key Findings:
The RI studies reported a statistically significant, dose-related increase in the incidence of several types of malignant tumors in both rats and mice exposed to this compound over their lifetimes.
-
In Sprague-Dawley rats:
-
Increased incidence of lymphomas and leukemias in both males and females.
-
Increased incidence of transitional cell carcinomas of the renal pelvis and ureter in females.
-
Increased incidence of malignant schwannomas of peripheral nerves in males.
-
A 2021 re-evaluation of the hematopoietic and lymphoid tissue tumors from the RI studies, using modern diagnostic criteria and immunohistochemical analysis, confirmed the original diagnoses of malignancy in 92.3% of cases.
-
-
In Swiss mice (prenatal exposure):
-
Significant dose-related increase in hepatocellular carcinomas in males.
-
Significant dose-related increase in alveolar/bronchiolar carcinomas in males.
-
Data Presentation: Ramazzini Institute Rat Study (Soffritti et al., 2006)
| This compound Dose (ppm in feed) | Number of Animals (Male) | Animals with Lymphomas/Leukemias (Male) | Incidence (%) (Male) | Number of Animals (Female) | Animals with Lymphomas/Leukemias (Female) | Incidence (%) (Female) | Statistical Significance (Female vs. Control) |
| 0 (Control) | 100 | 8 | 8.0 | 100 | 12 | 12.0 | - |
| 80 | 100 | 12 | 12.0 | 100 | 19 | 19.0 | NS |
| 400 | 100 | 11 | 11.0 | 100 | 22 | 22.0 | p ≤ 0.05 |
| 2,000 | 100 | 14 | 14.0 | 100 | 24 | 24.0 | p ≤ 0.05 |
| 10,000 | 100 | 15 | 15.0 | 100 | 27 | 27.0 | p ≤ 0.01 |
| 50,000 | 150 | 25 | 16.7 | 150 | 43 | 28.7 | p ≤ 0.01 |
| 100,000 | 150 | 28 | 18.7 | 150 | 47 | 31.3 | p ≤ 0.01 |
NS: Not Significant
Data Presentation: Ramazzini Institute Prenatal Rat Study (Soffritti et al., 2007)
| This compound Dose (ppm in feed) | Number of Animals (Male) | Animals with Malignant Tumors (Male) | Incidence (%) (Male) | Statistical Significance (Male vs. Control) | Number of Animals (Female) | Animals with Mammary Cancer (Female) | Incidence (%) (Female) | Statistical Significance (Female vs. Control) |
| 0 (Control) | 70 | 13 | 18.6 | - | 95 | 8 | 8.4 | - |
| 400 | 73 | 19 | 26.0 | NS | 80 | 11 | 13.8 | NS |
| 2,000 | 72 | 26 | 36.1 | p < 0.01 | 80 | 19 | 23.8 | p < 0.05 |
NS: Not Significant
Human Epidemiological Studies: The NutriNet-Santé Cohort
The NutriNet-Santé study is a large, ongoing, web-based prospective cohort study in France that has provided some of the key human data considered by IARC.
Key Findings:
The study found a statistically significant association between higher consumption of artificial sweeteners, particularly this compound and acesulfame-K, and an increased risk of overall cancer.
-
Higher consumers of artificial sweeteners had a 13% higher risk of overall cancer compared to non-consumers.
-
Specifically for this compound, higher consumers had a 15% increased risk of overall cancer.
-
This compound consumption was also associated with a 22% increased risk of breast cancer and a 15% increased risk of obesity-related cancers.
Data Presentation: NutriNet-Santé Cohort Study (Debras et al., 2022)
| Exposure Group | Overall Cancer | Breast Cancer | Obesity-Related Cancers |
| Total Artificial Sweeteners (Higher vs. Non-consumers) | HR: 1.13 (95% CI: 1.03-1.25) | - | HR: 1.13 (95% CI: 1.00-1.28) |
| This compound (Higher vs. Non-consumers) | HR: 1.15 (95% CI: 1.03-1.28) | HR: 1.22 (95% CI: 1.01-1.48) | HR: 1.15 (95% CI: 1.01-1.32) |
HR: Hazard Ratio; 95% CI: 95% Confidence Interval
Experimental Protocols
Ramazzini Institute Carcinogenicity Bioassays
Objective: To evaluate the long-term carcinogenicity of this compound in rodents.
Experimental Workflow:
References
A Comparative Analysis of the Neurotoxic Effects of Aspartame and Neotame in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurotoxic effects of two widely used artificial sweeteners, aspartame and neotame (B1678184), based on available data from animal studies. While both sweeteners are approved for human consumption, their structural similarities and metabolic pathways have prompted investigations into their potential neurological impacts. This document synthesizes quantitative data, details experimental methodologies, and visualizes key pathways to facilitate a comprehensive understanding for the scientific community.
Executive Summary
This compound, a methyl ester of the dipeptide of the amino acids aspartic acid and phenylalanine, has been the subject of numerous studies investigating its neurotoxic potential.[1] In contrast, neotame, a derivative of this compound, is less extensively studied, with a significant portion of the available research focusing on its effects on the gut microbiome and general safety.[2][3] A key comparative study in male albino rats demonstrated that both this compound and neotame can induce adverse neurobehavioral effects.[4][5] However, a detailed comparative analysis of their underlying neurotoxic mechanisms, such as the induction of oxidative stress and alterations in neurotransmitter systems in the brain, is limited by the scarcity of specific studies on neotame.
Comparative Data on Neurotoxic Effects
The following tables summarize quantitative data from animal studies, offering a side-by-side comparison of the observed neurotoxic effects of this compound and neotame.
Table 1: Neurobehavioral Effects in Male Albino Rats
| Parameter | Control Group | This compound (500 mg/kg/day) | Neotame (250 mg/kg/day) |
| Open Field Test (Locomotor Activity) | |||
| Number of Squares Crossed (at 8 weeks) | 85.67 ± 2.40 | 45.33 ± 2.40 | 55.67 ± 2.02 |
| Swimming Rank Test (Swimming Capability) | |||
| Swimming Score (at 8 weeks) | 3.83 ± 0.30 | 1.83 ± 0.30 | 2.50 ± 0.22 |
*p < 0.05 compared to the control group. Data from Mohammed et al. (2025).
Table 2: Effects on Oxidative Stress Markers in the Brain (this compound)
| Parameter | Animal Model | This compound Dose | Duration | Brain Region | % Change vs. Control | Reference |
| Malondialdehyde (MDA) | Mice | 5.625 mg/kg | 2 weeks | Whole Brain | +43.8% | Abdel-Salam et al. (2012) |
| Reduced Glutathione (B108866) (GSH) | Mice | 5.625 mg/kg | 2 weeks | Whole Brain | -32.7% | Abdel-Salam et al. (2012) |
| Nitric Oxide | Mice | 5.625 mg/kg | 2 weeks | Whole Brain | +18.6% | Abdel-Salam et al. (2012) |
| Lipid Peroxidation (LPO) | Rats | 75 mg/kg | Chronic | Brain regions | Significant Increase | Abhilash et al. (2012) |
| Superoxide Dismutase (SOD) | Rats | 75 mg/kg | Chronic | Brain regions | Significant Increase | Abhilash et al. (2012) |
Note: Currently, there is a lack of comparable published data on the effects of neotame on oxidative stress markers in the brain of animal models.
Table 3: Effects on Brain Neurotransmitters (this compound)
| Neurotransmitter | Animal Model | This compound Dose | Duration | Brain Region | % Change vs. Control | Reference |
| Serotonin | Mice | 5.625 mg/kg | 2 weeks | Whole Brain | Dose-dependent inhibition | Abdel-Salam et al. (2012) |
| Noradrenaline | Mice | 5.625 mg/kg | 2 weeks | Whole Brain | Dose-dependent inhibition | Abdel-Salam et al. (2012) |
| Dopamine (B1211576) | Mice | 5.625 mg/kg | 2 weeks | Whole Brain | Dose-dependent inhibition | Abdel-Salam et al. (2012) |
| Phenylalanine | Humans | - | - | Brain | Increased levels block transport of precursors for dopamine and serotonin | Rycerz & Jaworska-Adamu (2013) |
Note: There is a paucity of research directly investigating the effects of neotame on monoamine neurotransmitter levels in the brain of animal models.
Experimental Protocols
Neurobehavioral Study in Male Albino Rats (Mohammed et al., 2025)
-
Animals: Twenty-four male albino rats (weighing 200-240 g) were divided into three groups: control, this compound (500 mg/kg/day), and neotame (250 mg/kg/day).
-
Administration: The sweeteners were administered orally for eight weeks.
-
Open Field Test: This test was used to assess locomotor activity. The number of squares crossed by each rat in a designated arena was counted for a period of 3 minutes at the beginning and end of the 8-week experiment.
-
Swimming Rank Test: This test evaluated the swimming capability of the rats. The performance was scored based on their swimming posture and ability to stay afloat.
-
Y-Maze Test: This test was used to assess spatial working memory. The sequence and number of arm entries were recorded to determine the percentage of spontaneous alternation.
Oxidative Stress and Neurotransmitter Analysis in Mice (Abdel-Salam et al., 2012)
-
Animals: Male Swiss albino mice were used.
-
Administration: this compound was administered subcutaneously once daily for two weeks at doses of 0.625, 1.875, or 5.625 mg/kg.
-
Biochemical Analysis: After the treatment period, the brains were removed and homogenized.
-
Oxidative Stress Markers: Malondialdehyde (MDA), reduced glutathione (GSH), and nitric oxide levels were determined using spectrophotometric methods.
-
Neurotransmitters: Brain levels of serotonin, noradrenaline, and dopamine were measured using high-performance liquid chromatography (HPLC).
-
Signaling Pathways and Experimental Workflows
Metabolism of this compound and Neotame
This compound is metabolized in the body into three components: phenylalanine (50%), aspartic acid (40%), and methanol (B129727) (10%). Neotame is structurally similar to this compound but is not significantly metabolized to phenylalanine.
Proposed Neurotoxic Mechanisms of this compound
The neurotoxic effects of this compound are thought to be mediated by its metabolites. Phenylalanine can compete with other large neutral amino acids for transport across the blood-brain barrier, potentially disrupting the synthesis of neurotransmitters like dopamine and serotonin. Aspartic acid is an excitatory neurotransmitter, and excessive levels can lead to excitotoxicity. Methanol is metabolized to formaldehyde (B43269) and formic acid, which can induce oxidative stress.
Experimental Workflow for Neurotoxicity Assessment
A general workflow for assessing the neurotoxic effects of artificial sweeteners in animal models is depicted below.
Conclusion
The available evidence from animal models suggests that both this compound and neotame can induce neurobehavioral deficits. The mechanisms underlying this compound's neurotoxicity are relatively well-documented and involve oxidative stress, excitotoxicity, and disruption of neurotransmitter systems. However, a significant knowledge gap exists regarding the specific neurotoxic mechanisms of neotame. While it is structurally related to this compound, the limited metabolism of neotame to phenylalanine suggests that its neurotoxic profile may differ. Further research is imperative to elucidate the direct effects of neotame on the central nervous system, including its potential to induce oxidative stress, alter neurotransmitter levels, and cause histopathological changes in the brain. Such studies are crucial for a comprehensive risk assessment and to provide a more complete comparative analysis of these two widely consumed artificial sweeteners.
References
- 1. Effect of chronic exposure to this compound on oxidative stress in the brain of albino rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute effect of this compound-induced oxidative stress in Wistar albino rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanism of Species-Dependent Sweet Taste toward Artificial Sweeteners - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Study Links 6 Artificial Sweeteners to Faster Cognitive Decline [health.com]
- 5. Item - Monoamine neurotransmitters and their metabolite levels (mean±S.E.M., pmol/g tissue) in different brain regions. - figshare - Figshare [figshare.com]
Aspartame and Cancer Risk: A Comparative Guide to the Epidemiological Evidence
Epidemiological Evidence: A Comparative Overview
The evidence linking aspartame to cancer in humans is inconsistent. While some large-scale prospective cohort studies have suggested a potential association, other cohort and case-control studies have not found a definitive link. In July 2023, the International Agency for Research on Cancer (IARC), a branch of the World Health Organization (WHO), classified this compound as "possibly carcinogenic to humans" (Group 2B), citing "limited evidence" for an association with hepatocellular carcinoma (a type of liver cancer).[1][2][3] Conversely, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA) have maintained that this compound is safe for consumption within the established Acceptable Daily Intake (ADI) of 40 mg/kg of body weight, concluding that the evidence of an association with cancer in humans is "not convincing".[1][4]
Table 1: Comparison of Key Epidemiological Studies on this compound and Cancer Risk
| Study (Year) | Study Type | Population Size | Key Findings (for this compound) |
| NutriNet-Santé Cohort (Debras et al., 2022) | Prospective Cohort | 102,865 French adults | - Higher this compound consumers had an increased risk of overall cancer (HR = 1.15, 95% CI 1.03-1.28). - Associated with increased risk of breast cancer (HR = 1.22, 95% CI 1.01-1.48). - Associated with increased risk of obesity-related cancers (HR = 1.15, 95% CI 1.01-1.32). |
| NIH-AARP Diet and Health Study (Lim et al., 2006) | Prospective Cohort | ~500,000 American adults | - No association found between this compound-containing beverage consumption and lymphoma, leukemia, or brain cancer. |
| Italian Case-Control Studies (Gallus et al., 2007) | Network of Case-Control Studies | 10,000+ cases, 7,028 controls | - No association found between consumption of sweeteners (mainly this compound) and cancers of the oral cavity, esophagus, colon, rectum, larynx, breast, ovary, prostate, or kidney. |
| IARC Evaluation Basis (2023) | Review of 3 Cohort Studies | N/A | - Based its "limited evidence" conclusion for liver cancer on three studies that showed a positive association between artificially sweetened beverage consumption and liver cancer risk. |
Experimental Protocols and Methodologies
Discrepancies in study outcomes can often be attributed to differences in methodological approaches, particularly in how this compound exposure is assessed and how confounding variables are handled.
NutriNet-Santé Cohort Study (Finding an Association)
-
Study Design : A large, ongoing, web-based prospective cohort study in France, initiated in 2009.
-
Participant Selection : Voluntary enrollment of adults from the general population. The 2022 cancer analysis included 102,865 participants.
-
Exposure Assessment : This study's strength lies in its detailed dietary assessment. Participants provided repeated 24-hour dietary records, including the specific brand names of commercial products. This compound intake was quantified by linking these records to three large-scale food composition databases (Oqali, Open Food Facts, and Mintel GNPD) that contain information on the presence and levels of specific food additives. This allowed for a quantitative estimation of this compound intake from all dietary sources, not just beverages.
-
Statistical Analysis : Associations were assessed using multivariable Cox proportional hazards models. The models were adjusted for a wide range of potential confounders, including age, sex, BMI, physical activity, smoking status, alcohol consumption, education level, family history of cancer, and baseline intakes of sugar, sodium, and fiber, among others.
Italian Network of Case-Control Studies (Finding No Association)
-
Study Design : An integrated network of hospital-based case-control studies conducted in Italy between 1991 and 2004.
-
Participant Selection : Cases were patients with histologically confirmed incident cancers of various sites. Controls were patients admitted to the same hospitals for acute, non-cancerous conditions.
-
Exposure Assessment : Sweetener use was assessed via a structured questionnaire. The analysis focused on the consumption of saccharin (B28170) and "other sweeteners," which were noted as being "mainly this compound." Exposure was often categorized based on the number of sachets or tablets used per day and did not include this compound from diet beverages. This less granular approach, relying on recall, is a key difference from the NutriNet-Santé methodology.
-
Statistical Analysis : Odds Ratios (ORs) and their 95% confidence intervals were derived using unconditional logistic regression models, adjusted for factors like age, sex, study center, education, smoking, alcohol consumption, and BMI.
Visualization of Methodological and Biological Pathways
Epidemiological Validation Workflow
The process of evaluating the link between a substance like this compound and cancer risk involves multiple stages, from initial observation to regulatory assessment.
Caption: Workflow for the epidemiological validation of a potential carcinogen.
Proposed Metabolic Pathway and Mechanistic Link to Cancer
The primary mechanistic hypothesis for this compound's potential carcinogenicity involves its metabolic breakdown. While regulatory bodies like IARC and JECFA have concluded that mechanistic evidence is "limited," the proposed pathway is a key area of scientific investigation.
Upon ingestion, this compound is rapidly hydrolyzed in the small intestine into three components: aspartic acid, phenylalanine, and methanol (B129727). The methanol is then absorbed and metabolized in the liver by the enzyme alcohol dehydrogenase to produce formaldehyde (B43269), a well-known Group 1 human carcinogen. Formaldehyde can cause DNA damage and induce mutations, representing a plausible, though not definitively established, mechanism for carcinogenesis. It is important to note that the amount of methanol produced from this compound consumption is small compared to that from other dietary sources like fruit and vegetables.
Caption: Proposed metabolic pathway of this compound to formaldehyde.
Conclusion
The epidemiological evidence regarding this compound and cancer risk remains inconclusive, with notable studies presenting conflicting results. The disparity largely stems from differences in study design, particularly the methods used to assess dietary exposure. The IARC's classification of this compound as "possibly carcinogenic" is a hazard assessment that highlights limited evidence and the need for more research, while risk assessments by bodies like JECFA and EFSA conclude it is safe at current consumption levels. The proposed biological mechanism involving formaldehyde provides a potential pathway for carcinogenicity, though its significance at typical human exposure levels is not firmly established. For researchers, this topic underscores the critical importance of robust exposure assessment methodologies in nutritional epidemiology and the challenge of translating limited evidence into public health guidance.
References
- 1. IARC Releases Monograph Classifying this compound “Possibly Carcinogenic” | Food & Beverage Litigation and Regulatory Update | Issue 804 | Food and Beverage Litigation and Regulatory Update | Intelligence | Shook, Hardy & Bacon [shb.com]
- 2. iarc.who.int [iarc.who.int]
- 3. Intake of artificial sweeteners among adults is associated with reduced odds of gastrointestinal luminal cancers: a meta-analysis of cohort and case-control studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IARC Monographs Volume 134: this compound, methyleugenol, and isoeugenol – IARC [iarc.who.int]
Comparative Metabolomics of Aspartame and Sugar Consumption: A Guide for Researchers
This guide provides a comparative overview of the metabolic impact of the artificial sweetener aspartame versus natural sugars, with a focus on metabolomic studies. It is intended for researchers, scientists, and professionals in drug development seeking to understand the distinct physiological effects of these compounds. The information is based on established biochemical pathways and findings from recent metabolomic research.
Introduction to this compound and Sugar Metabolism
This compound and sugars like sucrose (B13894) are two of the most common sweeteners in the modern diet, yet their metabolism and subsequent effects on the body's metabolic profile are vastly different. This compound is a low-calorie artificial sweetener, while sucrose (table sugar) is a carbohydrate that provides a significant source of energy. Understanding their distinct metabolic fates is crucial for assessing their health implications.
This compound is metabolized in the small intestine into its constituent parts: two amino acids, aspartic acid and phenylalanine, and a small amount of methanol (B129727). These components are then absorbed and enter the body's general metabolic pathways. In contrast, sucrose is hydrolyzed into glucose and fructose, which are then absorbed and utilized for energy through glycolysis or stored as glycogen (B147801) and fat.
Comparative Metabolic Pathways
The metabolic pathways of this compound and sucrose are fundamentally different. This compound does not enter the glycolytic pathway and thus does not directly provide the body with a source of energy in the same way that sugar does.
Upon ingestion, this compound is broken down by enzymes in the intestines into aspartic acid, phenylalanine, and methanol.
-
Aspartic Acid: A non-essential amino acid that is used in protein synthesis and as a neurotransmitter.
-
Phenylalanine: An essential amino acid that is a precursor for the synthesis of tyrosine and several neurotransmitters. Individuals with phenylketonuria (PKU) cannot metabolize phenylalanine, leading to its accumulation.
-
Methanol: A small amount of methanol is produced and is further metabolized to formaldehyde (B43269) and then to formic acid.
Caption: Metabolic breakdown of this compound in the small intestine.
Sucrose is a disaccharide composed of glucose and fructose. It is broken down by the enzyme sucrase in the small intestine.
-
Glucose: A primary source of energy for the body's cells. It enters glycolysis to produce ATP. Excess glucose can be stored as glycogen in the liver and muscles.
-
Fructose: Primarily metabolized in the liver. It can enter the glycolytic pathway or be converted to glucose or lactate.
Caption: Metabolic breakdown of sucrose in the small intestine.
Experimental Design for Metabolomic Analysis
A typical metabolomics study to compare the effects of this compound and sugar would involve the following workflow. This approach allows for the identification and quantification of a wide range of metabolites
Safety Operating Guide
Proper Disposal Procedures for Aspartame in a Laboratory Setting
This document provides essential safety and logistical information for the proper disposal of aspartame, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is based on available safety data sheets and scientific literature.
This compound Disposal and Safety Data
This compound is generally not classified as a hazardous substance for disposal. However, proper laboratory practices should always be followed to ensure safety and minimize environmental impact. The following table summarizes key data related to the disposal and characteristics of this compound.
| Parameter | Value/Information | Source(s) |
| Classification | Not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008. Not regulated as a hazardous material for transport. | [1][2][3] |
| Biodegradability | Readily biodegradable.[2] | [2] |
| Environmental Precautions | Do not dump into sewers or waterways. While not classified as hazardous for the environment, spillage should be avoided as much as possible. | |
| Stability | Stable under recommended storage conditions. Avoid strong oxidizing agents, and highly alkaline or acidic materials to prevent exothermic reactions. | |
| Small Spills | Use appropriate tools to put the spilled solid in a convenient waste disposal container. Clean the contaminated surface by spreading water and dispose of according to local and regional authority requirements. | |
| Large Spills | Use a shovel to put the material into a convenient waste disposal container. Finish cleaning by spreading water on the contaminated surface and allow it to be evacuated through the sanitary system. | |
| Surplus/Non-recyclable | Offer surplus and non-recyclable solutions to a licensed disposal company. Some sources suggest dissolving or mixing the material with a combustible solvent and burning in a chemical incinerator. |
Experimental Protocols
While detailed, step-by-step experimental protocols for the disposal of this compound are not commonly published, the principles are based on standard laboratory chemical waste management. One study on the biodegradability of food additives provides insight into the assessment of this compound's environmental fate.
OECD 301F Respirometric Test for Ready Biodegradability (Summary)
This test is a standardized method to determine the ready biodegradability of chemical substances. A study investigating various food additives, including this compound, characterized it as "readily biodegradable" based on this protocol. The general procedure involves:
-
Preparation of the Test Medium: A mineral medium is prepared containing the test substance (this compound) as the sole source of organic carbon.
-
Inoculation: The medium is inoculated with a small amount of activated sludge from a wastewater treatment plant.
-
Incubation: The test vessels are incubated in the dark at a constant temperature.
-
Measurement of Biodegradation: The consumption of oxygen or the production of carbon dioxide is measured over a 28-day period.
-
Assessment: A substance is considered readily biodegradable if it reaches a certain percentage of its theoretical oxygen demand or carbon dioxide production within a 10-day window during the 28-day test period.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting, from initial handling to final disposal.
Caption: Logical workflow for this compound disposal in a laboratory.
References
Personal protective equipment for handling Aspartame
Essential Safety and Handling Guide for Aspartame
This document provides immediate safety, operational, and disposal guidance for laboratory professionals working with this compound. The following procedures are designed to ensure a safe working environment and minimize exposure risks.
This compound, in its powdered form, is a fine, white, odorless solid.[1] While not classified as a hazardous substance, proper handling is crucial to mitigate mechanical irritation and potential inhalation of dust.[2][3] Key safety measures involve utilizing engineering controls and appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE) for this compound
The primary goal of PPE is to prevent contact with eyes, skin, and the respiratory tract. The following table summarizes the recommended equipment.
| Protection Type | Required Equipment | Purpose | Source |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | To prevent eye contact with this compound dust, which can cause mechanical irritation.[2] | [1] |
| Hand Protection | Protective gloves (e.g., nitrile). | To prevent skin contact and potential drying of the skin. | |
| Skin & Body Protection | Lab coat, long-sleeved clothing, or overalls. An apron may also be used. | To protect skin from contact with the powder. | |
| Respiratory Protection | Effective dust mask or a certified particulate respirator (e.g., N95). | Required when ventilation is insufficient or when operations are likely to generate significant dust clouds. |
Occupational Exposure Limits
While specific occupational exposure limits for this compound have not been established in the United States, Canada, or Mexico, it is recommended to adhere to the limits for general nuisance dusts.
| Jurisdiction/Authority | Exposure Limit (Time-Weighted Average, 8-hr) | Notes | Source |
| Safe Work Australia | 10 mg/m³ | Measured as inhalable dust. | |
| New Zealand (WES) | 10 mg/m³ | Total inhalable dust. | |
| New Zealand (WES) | 3 mg/m³ | Respirable dust. |
Operational and Disposal Plans
Engineering Controls and Safe Handling
Proper engineering controls are the first line of defense in minimizing exposure.
-
Ventilation: Always handle this compound in a well-ventilated area. Use of process enclosures or a local exhaust ventilation system (such as a fume hood) is highly recommended to keep airborne concentrations below exposure limits.
-
Dust Minimization: Handle the powder carefully to minimize dust generation and accumulation. Avoid actions that could cause the powder to become airborne.
-
Hygiene Practices:
-
Avoid all contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly before breaks and immediately after handling the product.
-
Contaminated clothing should be removed and washed before reuse.
-
Accidental Release and Spill Protocol
In the event of a spill, follow these procedural steps:
-
Ensure Safety: Isolate the spill area and ensure adequate ventilation.
-
Use PPE: Wear the appropriate personal protective equipment as outlined above.
-
Containment: Stop the leak or spread of the powder if it can be done without risk. Covering with a plastic sheet can help prevent spreading.
-
Clean-up: Carefully sweep or shovel the spilled material into a suitable, labeled container for disposal. Avoid generating dust during this process.
-
Decontamination: Clean the contaminated surface thoroughly. Spreading water on the surface and allowing it to be cleaned up can be an effective final step.
Disposal Plan
-
Product Waste: Unused this compound must be disposed of in accordance with all applicable federal, state, and local environmental regulations.
-
Contaminated Packaging: Empty containers should be sent for local recycling, recovery, or waste disposal.
Procedural Workflow Visualization
The following diagram illustrates the decision-making process for selecting and using the appropriate PPE when handling this compound powder in a laboratory setting.
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
